Allyl methyl sulfone
Description
Properties
IUPAC Name |
3-methylsulfonylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDMJYIAAXDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167315 | |
| Record name | 3-(Methylsulphonyl)-1-propene | |
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Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16215-14-8 | |
| Record name | 3-(Methylsulfonyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16215-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Methylsulphonyl)-1-propene | |
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| Record name | Allyl methyl sulfone | |
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| Record name | 3-(Methylsulphonyl)-1-propene | |
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| Record name | Allyl methyl sulfone | |
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| Record name | 3-METHYLSULFONYLPROP-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Allyl methyl sulfone | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0112255 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Allyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methyl sulfone, a small organosulfur compound, is gaining attention in the scientific community for its role as a bioactive metabolite and its potential therapeutic applications. As a key metabolite of garlic-derived compounds, it has been implicated in mediating physiological effects, including the attenuation of cisplatin-induced nephrotoxicity through the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical and spectroscopic properties, and its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for its synthesis are provided to facilitate further research and application in drug discovery and development.
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two effective routes: the oxidation of its sulfide precursor, allyl methyl sulfide, or the nucleophilic substitution of an allyl halide with a methanesulfinate salt.
Method 1: Oxidation of Allyl Methyl Sulfide
This is a common and straightforward method for preparing sulfones. The sulfide is oxidized first to a sulfoxide and then further to the sulfone. Various oxidizing agents can be employed, with hydrogen peroxide being a green and efficient option, often in the presence of a catalyst.
This protocol is adapted from general procedures for the oxidation of sulfides to sulfones.[1][2][3]
Materials:
-
Allyl methyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve allyl methyl sulfide (1 equivalent) in methanol.
-
Add a catalytic amount of ammonium heptamolybdate tetrahydrate (approximately 1-2 mol%).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add 30% hydrogen peroxide (2.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[4]
Method 2: Nucleophilic Substitution with Sodium Methanesulfinate
This method involves the reaction of an allyl halide, such as allyl bromide or allyl chloride, with sodium methanesulfinate. This Sₙ2 reaction provides a direct route to the sulfone.
This protocol is based on general procedures for the synthesis of allylic sulfones.[5]
Materials:
-
Allyl bromide
-
Sodium methanesulfinate (NaSO₂CH₃)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium methanesulfinate (1.2 equivalents) in a minimal amount of DMF.
-
Add allyl bromide (1 equivalent) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by vacuum distillation or flash column chromatography to afford pure this compound.
Conclusion
This compound is a synthetically accessible organosulfur compound with significant biological relevance. The synthetic routes provided herein offer reliable methods for its preparation, enabling further investigation into its properties and applications. Its role as an inhibitor of the NF-κB signaling pathway underscores its potential as a lead compound for the development of drugs aimed at mitigating inflammation and oxidative stress, particularly as an adjunct therapy to reduce the side effects of treatments like cisplatin. Further research is warranted to fully elucidate its therapeutic potential and to gather a complete set of its spectroscopic characterization data.
References
- 1. spectrabase.com [spectrabase.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Allyl Methyl Sulfone (CAS 16215-14-8): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols of a Promising Therapeutic Modulator.
Abstract
Allyl methyl sulfone (CAS 16215-14-8), a member of the sulfone class of organosulfur compounds, has garnered increasing interest within the scientific community, particularly in the fields of drug discovery and development. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics.
Chemical and Physical Properties
This compound, also known as 3-(methylsulfonyl)-1-propene, is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 16215-14-8 | |
| Molecular Formula | C₄H₈O₂S | |
| Molecular Weight | 120.17 g/mol | |
| Density | 1.171 g/mL at 25 °C | |
| Boiling Point | 244 °C (lit.) | |
| Refractive Index | n20/D 1.472 (lit.) | |
| SMILES String | CS(=O)(=O)CC=C | |
| InChI Key | WOPDMJYIAAXDMN-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the formation of allylic sulfones. Two common and effective routes are the oxidation of the corresponding sulfide and the nucleophilic substitution of an allyl halide with a sulfinate salt.
Experimental Protocol: Oxidation of Allyl Methyl Sulfide
A widely employed method for the synthesis of sulfones is the oxidation of the corresponding sulfide. This can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction proceeds via a sulfoxide intermediate.
Materials:
-
Allyl methyl sulfide
-
Hydrogen peroxide (30% solution)
-
Tantalum carbide (catalyst)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve allyl methyl sulfide in dichloromethane.
-
Add a catalytic amount of tantalum carbide to the solution.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess hydrogen peroxide.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Experimental Protocol: Nucleophilic Substitution with Sodium Methanesulfinate
This method involves the reaction of an allyl halide, such as allyl bromide, with sodium methanesulfinate. This SN2 reaction is a straightforward approach to forming the C-S bond.
Materials:
-
Allyl bromide
-
Sodium methanesulfinate
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diatomaceous earth
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium methanesulfinate in a suitable polar aprotic solvent, such as DMF.
-
Slowly add allyl bromide to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Experimental Workflow for Synthesis of this compound
Caption: General experimental workflows for the synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Data |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 120 |
| ¹H NMR (Predicted) | δ ~2.9 (s, 3H, -SO₂CH₃), ~3.8 (d, 2H, -SO₂CH₂-), ~5.3-5.5 (m, 2H, =CH₂), ~5.8-6.0 (m, 1H, -CH=) ppm |
| ¹³C NMR (Predicted) | δ ~42 (-SO₂CH₃), ~58 (-SO₂CH₂-), ~125 (=CH₂), ~128 (-CH=) ppm |
| Infrared (IR) Spectroscopy (Predicted) | Strong absorptions around 1300-1350 cm⁻¹ (asymmetric SO₂) and 1120-1160 cm⁻¹ (symmetric SO₂) |
Biological Activity and Applications in Drug Development
This compound has demonstrated significant potential in modulating key biological pathways implicated in disease, positioning it as a compound of interest for drug development.
Attenuation of Cisplatin-Induced Nephrotoxicity
Cisplatin is a potent chemotherapeutic agent whose clinical use is often limited by its nephrotoxic side effects. Research has shown that this compound can mitigate cisplatin-induced kidney damage. It achieves this by inhibiting the production of reactive oxygen species (ROS) and subsequently downregulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibitory action reduces inflammation and apoptosis in renal cells.
ROS/MAPK/NF-κB Signaling Pathway Inhibition by this compound
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Allyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methyl sulfone, also known as 3-(methylsulfonyl)-1-propene, is an organosulfur compound with the chemical formula C₄H₈O₂S. As a metabolite of various organosulfur compounds found in garlic, it has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and visualizations of its known biological signaling pathways, to support ongoing research and development efforts.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂S | [1] |
| Molecular Weight | 120.17 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 244 °C (lit.) | |
| Density | 1.171 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.472 | |
| Melting Point | N/A | [1] |
| Solubility in H₂O | N/A | [1] |
| Exact Mass | 120.0245 g/mol | [1] |
| Monoisotopic Mass | 120.0245 g/mol | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is characterized by the interplay of the electron-withdrawing sulfonyl group and the reactive allyl moiety. This structure allows it to participate in a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the oxidation of the corresponding sulfide and the nucleophilic substitution of an allyl halide being the most common.
1. Oxidation of Allyl Methyl Sulfide:
A prevalent method for the synthesis of sulfones is the oxidation of the corresponding sulfide. Allyl methyl sulfide can be oxidized to this compound using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction proceeds selectively, often without affecting the double bond.[2][3]
Experimental Protocol: Oxidation of Allyl Methyl Sulfide with Hydrogen Peroxide
-
Materials: Allyl methyl sulfide, hydrogen peroxide (30% aqueous solution), acetic acid, sodium hydroxide solution, dichloromethane, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of allyl methyl sulfide (1 equivalent) in glacial acetic acid, add hydrogen peroxide (2.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]
-
The crude product can be further purified by distillation or column chromatography.
-
2. Nucleophilic Substitution:
This compound can also be synthesized via the reaction of an allyl halide, such as allyl bromide, with a sulfinate salt, like sodium methanesulfinate. This SN2 reaction provides a direct route to the sulfone.
Experimental Protocol: Synthesis from Allyl Bromide and Sodium Methanesulfinate
-
Materials: Sodium methanesulfinate, allyl bromide, a suitable solvent (e.g., dimethylformamide - DMF), and a phase-transfer catalyst (optional).
-
Procedure:
-
Dissolve sodium methanesulfinate (1 equivalent) in DMF.
-
Add allyl bromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.[5]
-
Key Reactions of this compound
The presence of both the allyl group and the activating sulfonyl group allows this compound to undergo several important synthetic transformations.
1. Julia-Kocienski Olefination:
The Julia-Kocienski olefination is a powerful method for the formation of alkenes. While this compound itself is not the typical sulfone used in this reaction (which usually involves a heteroaryl sulfone), the underlying principle involves the deprotonation of the carbon alpha to the sulfonyl group to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to eventually form an alkene. The reaction is known for its high E-selectivity.[6][7][8][9]
Experimental Protocol: Representative Julia-Kocienski Olefination
-
Materials: An appropriate heteroaryl allyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl allyl sulfone), a strong base (e.g., lithium hexamethyldisilazide - LiHMDS), an aldehyde (e.g., benzaldehyde), and an anhydrous solvent (e.g., tetrahydrofuran - THF).
-
Procedure:
-
To a solution of the heteroaryl allyl sulfone (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add the strong base (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate the sulfone anion.
-
Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting alkene by column chromatography.
-
Workflow for Julia-Kocienski Olefination:
References
- 1. rsc.org [rsc.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. allindianpatents.com [allindianpatents.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Julia Olefination Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Allyl Methyl Sulfone (C₄H₈O₂S): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methyl sulfone (C₄H₈O₂S), also known as 3-(methylsulfonyl)-1-propene, is an organosulfur compound belonging to the sulfone class. This document provides an in-depth overview of its molecular structure, chemical formula, and physical properties. It details a common experimental protocol for its synthesis via the oxidation of allyl methyl sulfide and presents its characteristic spectroscopic data. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.
Molecular Structure and Chemical Formula
This compound is a molecule composed of an allyl group and a methyl sulfonyl group. The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key feature of its structure.
Chemical Formula: C₄H₈O₂S
Molecular Weight: 120.17 g/mol
IUPAC Name: 3-(methylsulfonyl)prop-1-ene
CAS Number: 16215-14-8
SMILES String: CS(=O)(=O)CC=C
InChI Key: WOPDMJYIAAXDMN-UHFFFAOYSA-N
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂S | |
| Molecular Weight | 120.17 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 244 °C | [1] |
| Density | 1.171 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.472 | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of its precursor, allyl methyl sulfide. Hydrogen peroxide is a widely used oxidizing agent for this transformation, often in the presence of a catalyst or in a suitable solvent system.
Reaction Scheme:
Caption: Synthesis of this compound from Allyl Methyl Sulfide.
Detailed Methodology for Oxidation with Hydrogen Peroxide:
This protocol is adapted from a general procedure for the oxidation of sulfides to sulfones.[2]
Materials and Reagents:
-
Allyl methyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide (4 M aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of allyl methyl sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add hydrogen peroxide (8 mmol, 30%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography until the starting material is completely consumed.
-
Upon completion, neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Spectroscopic Data and Characterization
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
Based on typical chemical shift values for similar structures, the following proton NMR signals are expected for this compound in a deuterated solvent like CDCl₃:
-
Methyl protons (-SO₂-CH₃): A singlet around δ 2.9-3.1 ppm.
-
Allylic methylene protons (-SO₂-CH₂-CH=): A doublet around δ 3.7-3.9 ppm.
-
Terminal vinyl protons (=CH₂): Two multiplets or a complex pattern between δ 5.2-5.5 ppm.
-
Internal vinyl proton (-CH=CH₂): A multiplet between δ 5.8-6.0 ppm.
¹³C NMR Spectroscopy (Predicted):
The expected carbon NMR signals for this compound are as follows:
-
Methyl carbon (-SO₂-CH₃): A signal around δ 40-45 ppm.
-
Allylic methylene carbon (-SO₂-CH₂-CH=): A signal around δ 55-60 ppm.
-
Terminal vinyl carbon (=CH₂): A signal around δ 120-125 ppm.
-
Internal vinyl carbon (-CH=CH₂): A signal around δ 130-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (Sulfone) | Strong, asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. |
| C=C (Alkene) | Stretching band around 1640 cm⁻¹. |
| =C-H (Vinyl) | Stretching band above 3000 cm⁻¹. |
| C-H (Alkyl) | Stretching bands below 3000 cm⁻¹. |
Applications and Relevance
Allyl sulfones are valuable synthetic intermediates in organic chemistry.[3] The sulfonyl group can act as a good leaving group and can be used to activate adjacent positions for nucleophilic attack or other transformations. They are also employed in various named reactions and are precursors to a wide range of other functional groups. While specific applications in drug development for this compound itself are not widely documented, the allyl sulfone moiety is a structural feature in some biologically active molecules.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The information compiled herein serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and utilization of this versatile organosulfur compound.
References
Spectroscopic Data of Allyl Methyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allyl methyl sulfone. Due to the limited availability of published experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also includes detailed experimental protocols for the acquisition of such data.
Introduction
This compound is an organosulfur compound with the chemical formula C₄H₈O₂S. It is recognized as a metabolite of garlic and other Allium species and is of interest to researchers in fields such as food science, metabolomics, and drug development. Accurate spectroscopic data is crucial for its identification, characterization, and quantification in various matrices. This guide aims to provide a detailed reference for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~ 2.9 - 3.1 | Singlet | - |
| H-2 (CH₂) | ~ 3.7 - 3.9 | Doublet | ~ 7.0 |
| H-3 (=CH) | ~ 5.8 - 6.0 | Multiplet | - |
| H-4 (=CH₂) | ~ 5.3 - 5.5 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~ 40 - 45 |
| C-2 (CH₂) | ~ 55 - 60 |
| C-3 (=CH) | ~ 125 - 130 |
| C-4 (=CH₂) | ~ 120 - 125 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| S=O Stretch (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |
| C=C Stretch (Alkene) | 1650 - 1630 | Medium |
| =C-H Stretch (Alkene) | 3100 - 3000 | Medium |
| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |
| =C-H Bend (Alkene) | 1000 - 650 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 120 | [C₄H₈O₂S]⁺• | Molecular Ion (M⁺•) |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via Gas Chromatography (GC) for separation and direct injection into the mass spectrometer.
-
Instrumentation : Employ a GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions :
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program to ensure good separation. An example program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Conditions :
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range of m/z 35-200.
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Allyl Methyl Sulfone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methyl sulfone (CAS 16215-14-8), an organosulfur compound, has garnered interest for its potential applications, including as a solvent or additive in electrochemical systems such as batteries.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is crucial for its effective application and for the development of new formulations. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability where specific data is not currently available in the public domain.
Core Physicochemical Properties
While extensive quantitative solubility and stability data for this compound are not widely published, its basic physical properties have been characterized. These are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂S | [1] |
| Molecular Weight | 120.17 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 1.171 g/mL at 25 °C | [1][3] |
| Boiling Point | 244 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.472 | [1][3] |
Solubility Profile
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (≥96% purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC or GC.
-
Analyze the filtered supernatant from the saturated solution under the same analytical conditions.
-
Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L at the specified temperature.
-
Stability Profile
The stability of a compound under various environmental conditions is critical for its storage, handling, and application. For sulfones, thermal degradation and stability in acidic or basic conditions are of primary concern.
Thermal Stability
While specific thermal degradation data for this compound is scarce, studies on other aliphatic sulfones can provide some insight. The thermal stability of sulfones can be influenced by the nature of the alkyl or aryl groups attached to the sulfonyl group. Thermal decomposition of sulfones can lead to the elimination of sulfur dioxide. A general protocol for assessing thermal stability is presented below.
pH Stability
The stability of this compound in aqueous solutions at different pH values is important for its use in biological or environmental applications. A standardized protocol to assess its stability across a range of pH values is detailed below.
Objective: To evaluate the stability of this compound in aqueous solutions at acidic, neutral, and basic pH over time.
Materials:
-
This compound
-
Buffer solutions (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7.4, glycine buffer for pH 8-11)
-
Incubator or water bath set to a specific temperature (e.g., 37°C)
-
HPLC or GC system
-
Vials and appropriate quenching solvent (e.g., methanol)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into the different buffer solutions to achieve a final desired concentration.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction by diluting the aliquot in a cold solvent like methanol to stop further degradation.
-
Analyze the samples by a validated HPLC or GC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
-
The rate of degradation can be determined by plotting the concentration of this compound versus time.
-
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, potential reactions can be inferred from the functional groups present.
-
Allyl Group Reactivity: The allyl group contains a double bond that could be susceptible to oxidation or addition reactions, depending on the chemical environment.
-
Sulfone Group Stability: The sulfone group is generally stable to oxidation. However, under strongly reducing conditions, it could potentially be reduced. Thermal degradation, as mentioned, can lead to the elimination of SO₂.
Summary and Future Directions
This compound is a compound with potential applications that warrant a thorough understanding of its physicochemical properties. This guide has summarized the currently available data and provided detailed experimental protocols for researchers to systematically determine its solubility and stability profiles. Future work should focus on generating quantitative data for its solubility in a wide range of solvents and its stability under various pH, temperature, and oxidative/reductive conditions. Such data will be invaluable for its application in drug development, material science, and other scientific endeavors.
References
Allyl Methyl Sulfone: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methyl sulfone (CAS No. 16215-14-8), a sulfur-containing organic compound, is recognized as a persistent metabolite of garlic consumption and is under investigation for its potential therapeutic properties.[1][2][3] This document provides an in-depth technical guide on the safety, handling, storage, and relevant experimental protocols for this compound to support researchers and drug development professionals. It includes a summary of its physicochemical properties, known biological activities with a focus on relevant signaling pathways, and detailed procedural outlines for its synthesis and analysis.
Chemical and Physical Properties
This compound is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂S | |
| Molecular Weight | 120.17 g/mol | |
| CAS Number | 16215-14-8 | |
| Appearance | Liquid | |
| Density | 1.171 g/mL at 25 °C | |
| Boiling Point | 244 °C (lit.) | |
| Refractive Index | n20/D 1.472 | |
| Flash Point | Not applicable |
Safety and Hazard Information
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | GHS07 | Warning |
Source:[4]
Fire and Explosion Hazards
While the related compound, allyl methyl sulfide, is highly flammable with a flash point of 18 °C, safety data sheets for this compound consistently state that the flash point is "not applicable".[5] This is chemically plausible as the sulfur atom in a sulfone is in a higher oxidation state and less readily oxidized compared to a sulfide. However, it is classified as a combustible liquid (Storage Class 10), indicating it will burn but does not ignite as easily as flammable liquids.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or "alcohol" foam for small fires. For large fires, water spray or fog can be used.[6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[7][8]
Health Hazards and First Aid
The primary health hazard associated with this compound is its potential to cause an allergic skin reaction upon contact.[4]
| Exposure Route | Symptoms | First Aid Measures |
| Skin Contact | May cause an allergic skin reaction. | Wash off with soap and plenty of water. Consult a physician.[6] |
| Eye Contact | May cause irritation. | Flush eyes with water as a precaution. Consult a physician.[6] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
No specific acute toxicity data (e.g., LD50 or LC50) for this compound is readily available in the searched literature. The toxicological properties have not been thoroughly investigated.[6]
Handling and Storage
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place. It is classified as a combustible liquid.[9]
Biological Activity and Signaling Pathways
This compound is a known metabolite of organosulfur compounds found in garlic, such as diallyl trisulfide (DATS).[3] It has been identified in human milk and urine after garlic consumption.[1][2] Recent studies have highlighted its potential therapeutic effects, particularly in attenuating cisplatin-induced nephrotoxicity.
Attenuation of Cisplatin-Induced Nephrotoxicity
Cisplatin is a chemotherapy agent whose use is limited by its nephrotoxic side effects. This compound has been shown to mitigate this kidney damage. The proposed mechanism involves the inhibition of oxidative stress through the modulation of the MAPK and NF-κB signaling pathways.[3]
// Nodes Cisplatin [label="Cisplatin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; KidneyInjury [label="Kidney Injury\n& Cell Alterations", fillcolor="#F1F3F4", fontcolor="#202124"]; AMS [label="Allyl Methyl\nSulfone (AMSO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cisplatin -> ROS [label=" induces"]; ROS -> MAPK [label=" activates"]; ROS -> NFkB [label=" activates"]; MAPK -> Inflammation [label=" leads to"]; NFkB -> Inflammation [label=" leads to"]; Inflammation -> KidneyInjury [label=" causes"]; AMS -> ROS [label=" mitigates", style=dashed, color="#4285F4", arrowhead=tee]; AMS -> MAPK [label=" modulates", style=dashed, color="#4285F4", arrowhead=tee]; AMS -> NFkB [label=" modulates", style=dashed, color="#4285F4", arrowhead=tee]; } }
Caption: Proposed mechanism of this compound in attenuating cisplatin-induced nephrotoxicity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of allyl sulfones is the reaction of an allyl alcohol with a sodium sulfinate. The following is a generalized protocol based on literature procedures for similar compounds.[10]
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Combine Allyl Alcohol &\nSodium Methanesulfinate\nin a suitable solvent (e.g., water)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Catalyst\n(e.g., Tetrabutylammonium tribromide)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Stir at specified\ntemperature and time", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Perform Aqueous Workup\n(e.g., Extraction with\norganic solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purify by Vacuum Distillation\nor Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterize Product\n(NMR, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end; } }
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve allyl alcohol and sodium methanesulfinate in a suitable solvent such as water.
-
Catalyst Addition: Introduce a catalyst. Metal-free procedures using catalysts like tetrabutylammonium tribromide in water have been reported for the synthesis of allyl sulfones.[11]
-
Reaction: Stir the mixture under controlled temperature conditions for a sufficient duration to ensure the completion of the reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, perform a standard aqueous work-up. This typically involves quenching the reaction, followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography. Given the boiling point of 244 °C, vacuum distillation is a suitable method to prevent thermal decomposition.[12]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of this compound, particularly from biological matrices, based on published methods.[1]
Sample Preparation (from aqueous matrix):
-
Standard Addition: Add a known amount of an isotopically labeled internal standard (e.g., ²H₃-allyl methyl sulfone) to the sample.
-
Extraction: Perform solvent extraction by adding an appropriate organic solvent (e.g., dichloromethane), followed by vigorous mixing.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and carefully concentrate the extract to a small volume.
GC-MS Parameters:
-
Injection: Use a cold-on-column injection technique to prevent thermal degradation of the analyte.
-
Column: A DB-FFAP capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 7 minutes.
-
Ramp: Increase at 8°C/min to 240°C.
-
Final hold: Maintain 240°C for 8 minutes.
-
-
Mass Spectrometry: Operate in full scan mode (e.g., m/z 30-350) and/or Selected Ion Monitoring (SIM) mode for quantification.
Conclusion
This compound is a combustible liquid that is primarily classified as a skin sensitizer. While it is a metabolite of dietary garlic with potential therapeutic applications, appropriate safety precautions, including the use of personal protective equipment and proper handling and storage procedures, are essential in a research setting. The experimental protocols outlined provide a foundation for its synthesis and analysis, enabling further investigation into its biological activities and potential as a drug development candidate.
References
- 1. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methanesulfonylprop-1-ene | C4H8O2S | CID 140048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 烯丙基甲基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. allyl methyl sulfide, 10152-76-8 [thegoodscentscompany.com]
- 10. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 11. Garlic - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The Biological Activity of Allyl Methyl Sulfone: A Technical Guide for Drug Development
Executive Summary: Allyl methyl sulfone (AMSO₂), a primary and persistent metabolite of garlic-derived organosulfur compounds like diallyl trisulfide (DATS), has emerged as a molecule of significant interest in therapeutic research.[1] Possessing notable anti-inflammatory, antioxidant, and cytoprotective properties, AMSO₂ demonstrates potential in mitigating a range of pathological conditions. Its primary mechanisms of action involve the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to inflammation, oxidative stress, and apoptosis. This document provides a comprehensive overview of the current scientific understanding of AMSO₂'s biological activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development initiatives.
Introduction
Organosulfur compounds derived from garlic (Allium sativum) are widely recognized for their diverse health benefits.[2] While parent compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) have been extensively studied, their in vivo activity is often mediated by their metabolites.[3] this compound (AMSO₂), an oxidative metabolite of allyl methyl sulfide, is one of the most abundant and persistent of these metabolites found in vivo following garlic consumption.[1][4] This high bioavailability positions AMSO₂ as a key player in the therapeutic effects attributed to garlic. Recent research has focused on elucidating its specific biological activities, revealing potent anti-inflammatory and antioxidant capabilities that make it a promising candidate for addressing conditions such as osteoarthritis, cisplatin-induced nephrotoxicity, and cigarette smoke-induced lung injury.[1][5][6] This guide synthesizes the current knowledge on AMSO₂, focusing on its mechanisms of action, quantifiable effects, and the experimental frameworks used to evaluate its efficacy.
Core Biological Activities & Mechanisms of Action
AMSO₂ exerts its biological effects primarily through two interconnected activities: anti-inflammation and antioxidation. These actions are orchestrated by the modulation of fundamental cellular signaling pathways.
Anti-Inflammatory Activity
AMSO₂ has demonstrated significant anti-inflammatory effects across various experimental models. This activity is largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
A. Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus.[8] AMSO₂ has been shown to intervene in this process. Studies on human fibroblast-like synoviocytes (FLSs) in an osteoarthritis model revealed that AMSO₂ inhibits the NF-κB signaling pathway, resulting in the suppressed expression of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and CCL2.[5] Similarly, in models of cisplatin-induced nephrotoxicity and cigarette smoke-induced lung injury, AMSO₂ mitigates inflammation by inhibiting NF-κB expression.[1][6] This inhibition prevents the transcription of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9]
B. Modulation of MAPK Signaling The MAPK family, comprising ERK, p38, and JNK, is another crucial set of pathways that regulate inflammation and cellular stress responses.[10] AMSO₂ has been shown to suppress the activation (phosphorylation) of ERK and p38 MAPKs in lung injury models induced by cigarette smoke extract.[6] In cisplatin-induced kidney injury, AMSO₂ also mitigates toxicity through the modulation of MAPK pathways.[1] By inhibiting the phosphorylation of these kinases, AMSO₂ effectively dampens the downstream signaling cascades that lead to the production of inflammatory cytokines.
Antioxidant and Cytoprotective Effects
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key driver of cellular damage in many diseases. AMSO₂ demonstrates potent antioxidant properties by directly reducing ROS production and enhancing the cellular antioxidant defense system.
In models of cigarette smoke-induced lung injury, AMSO₂ treatment increased the activities of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6] It also protects against cisplatin-induced ROS generation in kidney cells.[1] Furthermore, AMSO₂ has been found to regulate the Nrf-2 pathway, a master regulator of antioxidant responses, and the Bcl-2/Bax ratio, which is critical for controlling apoptosis.[11] By preventing cellular apoptosis induced by oxidative stress, AMSO₂ exerts a significant cytoprotective effect.[11]
Quantitative Data Summary
The biological effects of AMSO₂ have been quantified in several studies. The following tables summarize the key findings.
Table 1: Anti-Inflammatory Effects of this compound (AMSO₂)
| Model System | Parameter Measured | Treatment | Result | Reference |
|---|---|---|---|---|
| Cigarette Smoke Extract (CSE)-induced mice | Serum TNF-α | AMSO₂ | Significantly decreased vs. CSE group | [6] |
| Cigarette Smoke Extract (CSE)-induced mice | Serum IL-6 | AMSO₂ | Significantly decreased vs. CSE group | [6] |
| TNFα-stimulated human FLSs | CCL2 Expression | AMSO₂ | Suppressed expression | [5] |
| TNFα-stimulated human FLSs | IL-6 & IL-8 Expression | AMSO₂ | Suppressed expression | [5] |
| Cisplatin-induced nephrotoxicity in mice | Serum TNF-α & IL-6 | DATS (metabolizes to AMSO₂) | Decreased levels vs. Cisplatin group |[1] |
Table 2: Antioxidant & Cytoprotective Effects of this compound (AMSO₂)
| Model System | Parameter Measured | Treatment | Result | Reference |
|---|---|---|---|---|
| Cigarette Smoke Extract (CSE)-induced mice | Superoxide Dismutase (SOD) activity | AMSO₂ | Enhanced activity vs. CSE group | [6] |
| Cigarette Smoke Extract (CSE)-induced mice | Glutathione Peroxidase (GSH-Px) activity | AMSO₂ | Enhanced activity vs. CSE group | [6] |
| Cigarette Smoke Extract (CSE)-induced mice | Malondialdehyde (MDA) level | AMSO₂ | Reduced level vs. CSE group | [6] |
| Cisplatin-treated HK-2 cells | Reactive Oxygen Species (ROS) generation | AMSO₂ | Mitigated oxidative stress | [1] |
| CSE-treated HFL-1 cells | Cell Apoptosis | AMSO₂ (400 μM) | Significantly suppressed apoptosis |[11] |
Key Experimental Methodologies
The evaluation of AMSO₂'s biological activity relies on a combination of established in vitro and in vivo experimental protocols.
In Vitro Assays
-
Cell Culture: Various cell lines are used depending on the disease model. Examples include human kidney (HK-2) cells for nephrotoxicity studies,[1] human fibroblast-like synoviocytes (FLSs) for arthritis research,[5] human lung fibroblasts (HFL-1) and murine macrophages (RAW264.7) for lung injury and inflammation studies.[6][11] Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Induction of Pathological State: To simulate disease conditions, cells are treated with specific stimuli. Common examples include Lipopolysaccharide (LPS) to induce a general inflammatory response,[12] TNF-α to stimulate inflammation in FLSs,[5] Cisplatin to induce nephrotoxicity,[1] or Cigarette Smoke Extract (CSE) to model smoking-related cell damage.[11]
-
Cell Viability and Apoptosis Assays: Cell viability is typically measured using MTT or CCK-8 assays. Apoptosis is quantified via methods like TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells.[1][11]
-
Western Blot Analysis: This technique is used to quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., p-p38, p-ERK, NF-κB p65, IκBα, Bcl-2, Bax).[11][13] Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Secreted cytokine levels (e.g., TNF-α, IL-6) in cell culture supernatants or serum from animal models are quantified using commercial ELISA kits.[13]
-
ROS Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[1]
In Vivo Models
-
Animal Models: Studies commonly use mice (e.g., C57/BL6, ICR) or rats (e.g., Wistar, Sprague-Dawley).[1][9][11]
-
LPS-Induced Systemic Inflammation/Acute Lung Injury: Animals are administered LPS via intraperitoneal (i.p.) injection or intratracheal instillation to induce a robust inflammatory response.[9][14] AMSO₂ or a parent compound is typically administered prior to the LPS challenge. Endpoints include measuring inflammatory cells in bronchoalveolar lavage fluid (BALF), quantifying serum cytokines, and histological examination of lung tissue.[13]
-
Cigarette Smoke Extract (CSE)-Induced Lung Injury: Animals are exposed to CSE over several weeks to model chronic obstructive pulmonary disease (COPD).[6][11] AMSO₂ is administered daily. Analysis includes lung histology, measurement of inflammatory and oxidative stress markers in serum and lung tissue.[6]
-
Protocol Workflow: The general workflow for in vivo studies involves acclimatizing the animals, dividing them into control, disease, and treatment groups, administering the respective treatments, inducing the disease state, and finally, collecting samples (blood, tissues) for biochemical and histological analysis.
Conclusion and Future Directions
This compound (AMSO₂) stands out as a key bioactive metabolite of garlic with well-defined anti-inflammatory and antioxidant properties. Its ability to potently inhibit the NF-κB and MAPK signaling pathways underscores its therapeutic potential for a variety of inflammatory and oxidative stress-related diseases. The evidence suggests that AMSO₂ could be a valuable lead compound for developing novel treatments for conditions like chronic lung disease, nephrotoxicity, and arthritis.
Future research should focus on several key areas:
-
Pharmacokinetics and Dose-Response: Detailed pharmacokinetic studies are needed to optimize dosing regimens and fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of pure AMSO₂.
-
Target Specificity: Investigating the direct molecular targets of AMSO₂ could reveal more nuanced mechanisms of action and help in designing more potent derivatives.
-
Clinical Translation: Preclinical studies in more complex and chronic disease models are warranted to build a stronger case for initiating human clinical trials.
-
Synergistic Effects: Exploring the potential synergistic effects of AMSO₂ with existing therapeutic agents could open up new avenues for combination therapies.
References
- 1. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 4. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. currentscience.info [currentscience.info]
- 6. Methylallyl sulfone attenuates inflammation, oxidative stress and lung injury induced by cigarette smoke extract in mice and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 11. Protective effect of methylallyl sulfone in the development of cigarette smoke extract-induced apoptosis in rats and HFL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Sulfurs Inhibit LPS-Induced Inflammatory Responses through NF-κB Signaling in CCD-986Sk Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
Allyl Methyl Sulfone: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methyl sulfone (AMSO₂), an oxidative metabolite of a primary organosulfur compound found in garlic, is emerging as a molecule of significant interest in biomedical research. Possessing notable anti-inflammatory and antioxidant properties, AMSO₂ presents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the current literature on this compound, detailing its chemical and physical properties, synthesis, and biological activities. Special emphasis is placed on its mechanism of action, particularly its modulation of the NF-κB and MAPK signaling pathways. This document also includes detailed experimental protocols for the synthesis, analysis, and in vitro evaluation of this compound to facilitate further research and drug development efforts.
Introduction
Organosulfur compounds derived from garlic (Allium sativum) have long been recognized for their diverse health benefits, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] this compound (AMSO₂) is a key metabolite of these compounds, formed in vivo through the oxidation of allyl methyl sulfide (AMS).[3][4] While much of the early research focused on its precursor, AMS, recent studies have begun to elucidate the specific biological activities of AMSO₂, revealing it to be a potent modulator of inflammatory and oxidative stress pathways.[5][6] This guide serves as a central repository of technical information on this compound, designed to support researchers and drug development professionals in their exploration of this promising compound.
Chemical and Physical Properties
This compound is a colorless to yellow liquid with a molecular weight of 120.17 g/mol .[7] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂S | |
| Molecular Weight | 120.17 g/mol | |
| CAS Number | 16215-14-8 | |
| Appearance | Colorless to yellow liquid | [8] |
| Density | 1.171 g/mL at 25 °C | |
| Boiling Point | 244 °C | |
| Refractive Index | n20/D 1.472 | |
| SMILES | CS(=O)(=O)CC=C | |
| InChI | 1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |
| Solubility | Miscible with DMSO and ethanol.[7][9] |
Safety Information: this compound is classified with the GHS07 pictogram, indicating it may cause skin sensitization (Hazard Statement H317). Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound (Precautionary Statement P280).
Synthesis and Characterization
This compound is typically synthesized through the oxidation of its precursor, allyl methyl sulfide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[10][11]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the oxidation of allyl methyl sulfide using hydrogen peroxide, a method adapted from general procedures for sulfone synthesis.[10]
Materials:
-
Allyl methyl sulfide
-
Methanol
-
LiNbMoO₆ (catalyst)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve allyl methyl sulfide (1.0 eq) in methanol.
-
Add a catalytic amount of LiNbMoO₆ (e.g., 0.05 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Yield: Yields for this type of oxidation are typically high, often exceeding 80%.
Analytical Methods for Quantification
The quantification of this compound in biological samples, such as human milk and urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) following a stable isotope dilution assay.[4]
Sample Preparation (Urine/Milk):
-
Add an internal standard (e.g., ²H₃-AMSO₂) to the sample.
-
Stir for 10 minutes.
-
Perform solvent-assisted flavor evaporation (SAFE) to isolate volatile and semi-volatile compounds.
-
Concentrate the distillate for GC-MS analysis.
GC-MS Parameters:
-
System: Agilent GC 7890A and MSD 5975C or similar.
-
Column: DB-FFAP capillary column (30 m × 0.25 mm, film thickness 0.25 μm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Cold-on-column injection is recommended to prevent thermal degradation.
-
Oven Program: Hold at 40°C for 7 minutes, then ramp to 240°C at 8°C/min and hold for 5 minutes.
-
MS Detection: Electron ionization (70 eV) in selected ion monitoring (SIM) mode. Monitor m/z 120 for AMSO₂ and m/z 123 for ²H₃-AMSO₂.[4]
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory and antioxidant properties in various in vitro and in vivo models.
Anti-inflammatory Activity
AMSO₂ has been shown to attenuate inflammation in several disease models, including osteoarthritis and cisplatin-induced nephrotoxicity.[5][12] The primary mechanism underlying its anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.
-
Inhibition of NF-κB Signaling: AMSO₂ suppresses the activation of the NF-κB p65 subunit.[6] This, in turn, downregulates the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[6][13]
-
Modulation of MAPK Pathway: AMSO₂ has also been found to mitigate oxidative stress through the modulation of the MAPK pathway, which is often upstream of NF-κB activation.[12][13]
The signaling pathway for the anti-inflammatory action of this compound is depicted in the following diagram:
Caption: Anti-inflammatory mechanism of this compound.
Antioxidant Activity
AMSO₂ exhibits antioxidant effects by reducing oxidative stress. It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and inhibiting the production of reactive oxygen species (ROS).[6] Furthermore, it has been shown to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[13]
The general workflow for assessing the antioxidant activity of this compound is as follows:
Caption: Workflow for antioxidant activity assessment.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the biological activity of this compound in a laboratory setting.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.[13]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for the quantification of TNF-α and IL-6 released from macrophages upon stimulation.
Materials:
-
RAW 264.7 macrophages
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[13]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the TNF-α and IL-6 ELISA assays on the supernatants according to the manufacturer's instructions.[14]
Intracellular ROS Detection (DCFDA Assay)
This assay measures the level of intracellular reactive oxygen species.
Materials:
-
Cells of interest (e.g., fibroblast-like synoviocytes)
-
Culture medium (phenol red-free)
-
DCFDA/H2DCFDA reagent
-
This compound stock solution
-
An oxidative stress inducer (e.g., pyocyanin or H₂O₂) as a positive control
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Wash the cells with 1X assay buffer.
-
Load the cells with DCFDA working solution (e.g., 20 µM) and incubate for 30-45 minutes at 37°C in the dark.[15]
-
Wash the cells to remove the excess DCFDA.
-
Add the test compounds (this compound) and/or the ROS inducer to the cells.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
Complete culture medium
-
This compound stock solution
-
An NF-κB activator (e.g., TNF-α or PMA)
-
Luciferase assay reagent
-
96-well opaque plates
Procedure:
-
Seed the NF-κB reporter HEK293T cells in a 96-well opaque plate at a density of 3 x 10⁴ cells/well and incubate overnight.[2]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator for 5-6 hours.[2]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
Quantitative Data
While extensive quantitative data for this compound is still emerging, some studies provide valuable insights. For instance, in a study on cisplatin-induced nephrotoxicity, this compound was identified as the most abundant and persistent metabolite of diallyl trisulfide in vivo.[12] In studies of other aryl methyl sulfones, IC₅₀ values for COX-1 and COX-2 inhibition have been reported to be as low as 0.04 µM and 0.10 µM, respectively, highlighting the potential potency of this class of compounds.[16][17] However, specific IC₅₀ values for the anti-inflammatory and cytotoxic effects of this compound on cell lines such as RAW 264.7 and fibroblast-like synoviocytes are not yet widely published and represent an area for future research.
Conclusion
This compound is a promising bioactive compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for the development of new therapies for a range of inflammatory diseases. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating more detailed quantitative data, such as IC₅₀ values, and exploring its efficacy in a broader range of in vivo disease models.
References
- 1. bowdish.ca [bowdish.ca]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. currentscience.info [currentscience.info]
- 6. currentscience.info [currentscience.info]
- 7. researchgate.net [researchgate.net]
- 8. americanelements.com [americanelements.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Applications of Allyl Methyl Sulfone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allyl methyl sulfone and its derivatives have emerged as versatile and powerful reagents in modern organic synthesis. The unique combination of the allyl group and the methyl sulfone moiety allows for a diverse range of chemical transformations, making these compounds valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the key uses of this compound in organic synthesis.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes. While traditionally employing phenyl sulfones, allylic sulfones can also participate in this reaction, providing a route to 1,3-dienes. The reaction involves the addition of a metalated sulfone to an aldehyde or ketone, followed by a spontaneous Smiles rearrangement and elimination to form the alkene.[1][2] The stereochemical outcome of the reaction is often dependent on the nature of the sulfone's heterocyclic activating group, the base, and the solvent system used.[3]
Quantitative Data:
The E/Z selectivity of the Julia-Kocienski olefination is a critical aspect of its utility. The choice of the heteroaryl sulfone activating group plays a significant role in determining the stereochemical outcome.
| Activating Group | Typical Selectivity | Reference |
| 1-phenyl-1H-tetrazol-5-yl (PT) | High E-selectivity | [3] |
| Pyridin-2-yl (PYR) | High Z-selectivity | [3] |
| 1-tert-butyl-1H-tetrazol-5-yl (TBT) | High E-selectivity | [4] |
| Benzo[d]thiazol-2-yl (BT) | Moderate to good E-selectivity | [1] |
Experimental Protocol: Generalized Julia-Kocienski Olefination
This protocol is a general procedure adapted for an allylic sulfone. The specific conditions, particularly temperature and reaction time, may require optimization based on the specific substrates.
Materials:
-
Allyl heteroaryl sulfone (e.g., Allyl 1-phenyl-1H-tetrazol-5-yl sulfone) (1.0 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the allyl heteroaryl sulfone (1.0 equiv) in anhydrous DME is prepared in an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of KHMDS (1.1 equiv) in anhydrous DME is added dropwise to the cooled sulfone solution. The resulting mixture is stirred at -78 °C for 1 hour.
-
The aldehyde or ketone (1.2 equiv) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then extracted with Et₂O.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
Reaction Scheme: Julia-Kocienski Olefination
Caption: General workflow of the Julia-Kocienski olefination.
Palladium-Catalyzed Cross-Coupling Reactions
Allyl heteroaryl sulfones can serve as latent sulfinate reagents in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[5] This transformation is particularly valuable as it avoids the often problematic preparation and purification of sulfinate salts. The allyl group is cleaved in situ by a Pd(0) catalyst, generating a π-allyl-palladium intermediate and releasing the heteroaryl sulfinate, which then participates in the cross-coupling.[5] This methodology has been applied to the synthesis of medicinally relevant compounds, such as the COX-2 inhibitor Etoricoxib.[6]
Quantitative Data:
The following table summarizes the yields for the palladium-catalyzed cross-coupling of various allyl heteroaryl sulfones with aryl halides.
| Allyl Heteroaryl Sulfone | Aryl Halide | Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Pyridyl allyl sulfone | 4-Bromotoluene | XPhos | K₂CO₃ | Dioxane | 95 | [5] |
| 2-Pyridyl allyl sulfone | 4-Chloroanisole | RuPhos | K₃PO₄ | Dioxane | 85 | [5] |
| 3-Pyridyl allyl sulfone | 4-Bromotoluene | XPhos | K₂CO₃ | Dioxane | 88 | [5] |
| 4-Pyridyl allyl sulfone | 4-Bromotoluene | XPhos | K₂CO₃ | Dioxane | 92 | [5] |
| 2-Pyrimidinyl allyl sulfone | 4-Bromotoluene | XPhos | K₂CO₃ | Dioxane | 75 | [5] |
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of 2-Pyridyl Allyl Sulfone with 4-Bromotoluene
Materials:
-
2-Pyridyl allyl sulfone (1.5 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Pd(OAc)₂ (5 mol %)
-
XPhos (10 mol %)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (5 mol %), XPhos (10 mol %), and K₂CO₃ (2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
2-Pyridyl allyl sulfone (1.5 equiv), 4-bromotoluene (1.0 equiv), and anhydrous 1,4-dioxane are added via syringe.
-
The reaction mixture is stirred at 100 °C for 16-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the 4-bromotoluene.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Reaction Mechanism: Palladium-Catalyzed Deallylative Cross-Coupling
Caption: Catalytic cycle for deallylative cross-coupling.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The methylsulfonyl group can activate the adjacent methylene protons, allowing for deprotonation to form a stabilized carbanion. This nucleophile can then participate in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions to form chiral homoallylic sulfones.[7][8] These products are valuable intermediates, as the sulfone moiety can be subsequently removed or transformed into other functional groups.[7] The use of chiral ligands on the palladium catalyst is crucial for achieving high enantioselectivity.
Quantitative Data:
The following table presents data on the palladium-catalyzed asymmetric allylic alkylation of various sulfones with allylic electrophiles.
| Sulfone Nucleophile Precursor | Allylic Electrophile | Ligand | Yield (%) | ee (%) | Reference |
| Phenyl methyl sulfone | (E)-1,3-Diphenylallyl acetate | (R,R)-Trost Ligand | 95 | 98 | [7] |
| Benzyl phenyl sulfone | Cinnamyl acetate | (S)-BINAP | 88 | 92 | [9] |
| Ethyl phenylsulfonylacetate | 1,3-Cyclohexadienyl acetate | (R,R)-ANDEN-phenyl Trost Ligand | 92 | 95 | [9] |
| Methyl 4-tolyl sulfone | (E)-1,3-Diphenylallyl fluoride | Diamidophosphite Ligand | 93 | 96 | [7] |
Experimental Protocol: Generalized Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general procedure and may require optimization for specific substrates and ligands.
Materials:
-
This compound (or other alkyl sulfone) (1.2 equiv)
-
Allylic acetate or carbonate (1.0 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol %)
-
Chiral ligand (e.g., (R,R)-Trost Ligand) (7.5 mol %)
-
Base (e.g., Sodium hydride or Cesium carbonate) (1.5 equiv)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
In an oven-dried Schlenk tube, [Pd(allyl)Cl]₂ (2.5 mol %) and the chiral ligand (7.5 mol %) are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The this compound (1.2 equiv) and the base (1.5 equiv) are added to the reaction mixture.
-
The allylic acetate or carbonate (1.0 equiv) is then added.
-
The reaction is stirred at the appropriate temperature (ranging from 0 °C to 40 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantioenriched homoallylic sulfone.
Reaction Mechanism: Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Catalytic cycle for asymmetric allylic alkylation.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02599F [pubs.rsc.org]
- 9. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Allyl Methyl Sulfone: A Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methyl sulfone has emerged as a valuable and versatile reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Functioning as an excellent allyl group donor, it participates in a variety of transformations to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions, often proceeding under the mechanistic manifold of the Tsuji-Trost reaction, are indispensable for the construction of complex molecular architectures found in pharmaceuticals and natural products.[1]
The utility of this compound stems from the sulfone moiety's ability to act as an effective leaving group upon the formation of a π-allylpalladium intermediate.[2] This reactivity allows for the facile allylation of a wide range of nucleophiles under mild conditions. The stability, ease of handling, and predictable reactivity of this compound make it an attractive alternative to other allylating agents. This document provides a summary of its applications, quantitative data on its reactivity with various nucleophiles, and detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions.
Data Presentation
The following tables summarize the scope of this compound and related allylic sulfones in palladium-catalyzed cross-coupling reactions with various carbon, nitrogen, and oxygen nucleophiles.
Table 1: Palladium-Catalyzed Allylation of Carbon Nucleophiles with Allylic Sulfones
| Entry | Nucleophile | Allylic Substrate | Product | Yield (%) | Reference |
| 1 | Dimethyl malonate | This compound (representative) | Dimethyl allyl(methyl)malonate | High | [3][4] |
| 2 | Ethyl cyanoacetate | Aryl allyl sulfone | Ethyl 2-allyl-2-cyanoacetate derivative | Good | [5] |
| 3 | Diethyl malonate | Aryl allyl sulfone | Diethyl allyl(aryl)malonate | Good | [5] |
| 4 | ((1-nitroethyl)sulfonyl)benzene | Allylbenzene | Product of allylic C-H alkylation | 61 | [6] |
| 5 | 2-Nitropropiophenone | Allylbenzene | Product of allylic C-H alkylation | Good | [6] |
Table 2: Palladium-Catalyzed Allylation of Nitrogen Nucleophiles with Allylic Sulfones
| Entry | Nucleophile | Allylic Substrate | Product | Yield (%) | Reference |
| 1 | Aniline | This compound (representative) | N-allylaniline | Good | [1] |
| 2 | Benzylamine | 2-B(pin)-substituted allylic acetates | N-allylbenzylamine derivative | 79-83 | [7] |
| 3 | Morpholine | 2-B(pin)-substituted allylic acetates | N-allylmorpholine derivative | 79-83 | [7] |
| 4 | Piperidine | 2-B(pin)-substituted allylic acetates | N-allylpiperidine derivative | 79-83 | [7] |
Table 3: Palladium-Catalyzed Allylation of Oxygen Nucleophiles with Allylic Sulfones
| Entry | Nucleophile | Allylic Substrate | Product | Yield (%) | Reference |
| 1 | Phenol | This compound (representative) | Allyl phenyl ether | Good | [8] |
| 2 | 4-Methoxyphenol | Allyl acetate | 1-allyl-4-methoxybenzene | Good | [1] |
| 3 | Carboxylic Acids | Allyl alcohol | Allyl esters | Good | [1] |
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be purified by standard methods before use. Reagents should be of high purity and handled according to safety guidelines. Reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
Protocol 1: Palladium-Catalyzed Allylation of a Carbon Nucleophile (Dimethyl Malonate) with this compound
This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[3]
Materials:
-
This compound
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (1.1 equivalents) to the suspension with stirring.
-
Allow the mixture to warm to room temperature and stir for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the flask.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure dimethyl allyl(methyl)malonate.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Allylation with this compound
Caption: Catalytic cycle of the Tsuji-Trost reaction with this compound.
General Experimental Workflow for Palladium-Catalyzed Allylation
Caption: General workflow for palladium-catalyzed allylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tsuji-Trost Reaction [organic-chemistry.org]
Allyl Methyl Sulfone: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methyl sulfone (AMSO₂), a key oxidative metabolite of allyl methyl sulfide found in garlic, has emerged as a molecule of significant interest in medicinal chemistry. Its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential anticancer properties, position it as a promising lead compound for drug discovery. This document provides detailed application notes, experimental protocols, and summaries of quantitative data to facilitate further research and development of this compound and its derivatives.
Applications in Medicinal Chemistry and Drug Discovery
This compound has demonstrated therapeutic potential in a range of preclinical models, primarily through its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
-
Anti-inflammatory and Antioxidant Activity: AMSO₂ consistently demonstrates potent anti-inflammatory and antioxidant effects. It has been shown to be effective in models of osteoarthritis, cisplatin-induced nephrotoxicity, and cigarette smoke-induced lung injury.[1][2][3] The primary mechanism for these effects is the inhibition of the NF-κB and MAPK signaling pathways.[2][3]
-
Cancer Research: The allyl sulfone moiety is recognized as a pharmacophore in a number of bioactive compounds with anti-cancer properties.[4] While direct studies on AMSO₂ are emerging, related allyl sulfur compounds from garlic have been shown to inhibit the growth of skin cancer cells.[5]
-
Neuroprotective Potential: Organosulfur compounds from garlic, including precursors to AMSO₂, have shown neuroprotective effects in models of cerebral ischemia, suggesting a potential therapeutic avenue for neurodegenerative diseases.[6]
-
Antimicrobial Properties: Garlic-derived organosulfur compounds, including allyl sulfides, are known to possess antibacterial activity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound and related compounds.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound
| Biological Effect | Model System | Key Findings | Reference |
| Inhibition of Pro-inflammatory Cytokines | TNF-α-stimulated human fibroblast-like synoviocytes (FLSs) | Significantly suppressed the expression of CCL2, IL-6, and IL-8. | |
| Reduction of Oxidative Stress | TNF-α-stimulated human FLSs | Downregulated the expression of inducible nitric oxide synthase (iNOS) and inhibited the production of reactive oxygen species (ROS). | [1] |
| Attenuation of Cisplatin-Induced Nephrotoxicity | Mouse model | Reduced levels of renal function markers (BUN, CRE), inflammatory factors (TNF-α, IL-6), and protein expression of NF-κB. | [2] |
| Alleviation of Cigarette Smoke-Induced Lung Injury | Mouse model | Decreased elevated levels of TNF-α and IL-6 in serum. | [3] |
Table 2: Anticancer Activity of Allyl Sulfone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Diallyl trisulfide (DATS) | Human melanoma A375 cells | Showed significant growth inhibition (specific IC₅₀ not provided in abstract) | [5] |
| Diallyl trisulfide (DATS) | Basal cell carcinoma (BCC) cells | Showed significant growth inhibition (specific IC₅₀ not provided in abstract) | [5] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its biological effects through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
AMSO₂ has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. In TNF-α-stimulated fibroblast-like synoviocytes, AMSO₂ attenuates the inflammatory response through the NF-κB p65/SLC7A11 signaling axis.[1][8] This inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allyl Sulfide Promotes Osteoblast Differentiation and Bone density via reducing mitochondrial DNA release mediated Kdm6b/H3K27me3 epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scielo.br [scielo.br]
- 6. Assessment of safety and efficacy of methylsulfonylmethane on bone and knee joints in osteoarthritis animal model [ouci.dntb.gov.ua]
- 7. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Allyl Methyl Sulfone in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the synthesis, analysis, and application of allyl methyl sulfone (CH₂=CHCH₂SO₂CH₃) in various laboratory settings. This document includes detailed methodologies for its use in organic synthesis, quantitative analysis in biological matrices, in vitro and in vivo biological studies, and as an electrolyte additive in lithium-ion batteries.
Physicochemical Properties and Safety Information
This compound is a versatile organic compound with growing interest in both chemical and biological research. Below is a summary of its key properties and safety data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16215-14-8 | --INVALID-LINK-- |
| Molecular Formula | C₄H₈O₂S | --INVALID-LINK-- |
| Molecular Weight | 120.17 g/mol | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Density | 1.171 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 244 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.472 | --INVALID-LINK-- |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as a skin sensitizer (H317) and requires careful handling to avoid contact (P280).
Synthesis of this compound
This protocol describes a general method for the synthesis of allyl sulfones, which can be adapted for the preparation of this compound from allyl bromide and sodium methanesulfinate.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize this compound via a nucleophilic substitution reaction.
Materials:
-
Allyl bromide
-
Sodium methanesulfinate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methanesulfinate (1.0 eq) in anhydrous DMF.
-
Slowly add allyl bromide (1.1 eq) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Quantitative Analysis in Biological Matrices
This section provides a protocol for the quantification of this compound in human urine and milk using gas chromatography-mass spectrometry (GC-MS) with a stable isotope dilution assay. This method is highly sensitive and specific, making it suitable for pharmacokinetic and metabolism studies.
Experimental Protocol: GC-MS Analysis
Objective: To quantify the concentration of this compound in biological samples.
Materials:
-
Urine or milk samples
-
Dichloromethane (DCM)
-
This compound standard
-
²H₃-allyl methyl sulfone (internal standard)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5 capillary column (or equivalent)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine or milk, add a known amount of the internal standard (²H₃-allyl methyl sulfone) dissolved in DCM.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Add 1 mL of DCM to the sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the lower organic layer (DCM).
-
Repeat the extraction of the aqueous layer with another 1 mL of DCM.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Electron ionization (EI) at 70 eV.
-
Monitor the following ions (m/z) in selected ion monitoring (SIM) mode:
-
This compound: specific ions for quantification and qualification.
-
²H₃-allyl methyl sulfone: specific ions for quantification and qualification.
-
-
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Table 2: Concentration of this compound in Human Urine and Milk After Garlic Ingestion
| Biological Matrix | Ingestion Type | Mean Concentration (ng/mL) | Peak Excretion Time (hours) | Reference |
| Urine | Raw Garlic | 120 ± 50 | 1-2 | [1] |
| Cooked Garlic | 45 ± 20 | 1-2 | [1] | |
| Milk | Raw Garlic | 80 ± 35 | 2-3 | [1] |
| Cooked Garlic | 30 ± 15 | 2-3 | [1] |
In Vitro and In Vivo Biological Applications
This compound has been investigated for its potential protective effects against drug-induced nephrotoxicity. The following protocols describe models for studying these effects.
Experimental Protocol: In Vitro Cisplatin-Induced Nephrotoxicity in HK-2 Cells
Objective: To evaluate the protective effect of this compound against cisplatin-induced cytotoxicity in human kidney proximal tubule epithelial cells (HK-2).
Materials:
-
HK-2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cisplatin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
-
Cytotoxicity Assay:
-
Seed HK-2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Following pre-treatment, add cisplatin (e.g., 25 µM) to the wells and incubate for another 24 hours.
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Experimental Protocol: In Vivo Cisplatin-Induced Nephrotoxicity in Mice
Objective: To assess the protective effect of this compound against cisplatin-induced acute kidney injury in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cisplatin
-
This compound
-
Saline solution (0.9% NaCl)
-
Metabolic cages
-
Blood collection tubes
-
Kits for measuring blood urea nitrogen (BUN) and serum creatinine
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into four groups: Control, Cisplatin only, this compound only, and Cisplatin + this compound.
-
-
Dosing Regimen:
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or saline to the respective groups for 3 consecutive days.
-
On the third day, 1 hour after the final dose of this compound or saline, administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) or saline.
-
-
Sample Collection:
-
House the mice in metabolic cages for 24-hour urine collection at baseline and 72 hours post-cisplatin injection.
-
At 72 hours post-cisplatin injection, collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and harvest the kidneys for histological analysis.
-
-
Biochemical and Histological Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure BUN and serum creatinine levels using commercially available kits.
-
Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histological evaluation of tubular injury.
-
Application in Lithium-Ion Batteries
This compound can be used as an electrolyte additive to improve the performance and safety of lithium-ion batteries.
Experimental Protocol: Preparation and Evaluation of Electrolyte
Objective: To prepare a lithium-ion battery electrolyte containing this compound and evaluate its electrochemical performance.
Materials:
-
Lithium hexafluorophosphate (LiPF₆)
-
Ethylene carbonate (EC)
-
Dimethyl carbonate (DMC)
-
This compound
-
Coin cell components (anode, cathode, separator)
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
Electrolyte Preparation (inside an argon-filled glovebox):
-
Prepare the baseline electrolyte by dissolving LiPF₆ (1 M) in a mixture of EC and DMC (e.g., 1:1 v/v).
-
Prepare the experimental electrolyte by adding a specific concentration of this compound (e.g., 2% by weight) to the baseline electrolyte.
-
Stir the solution until the salt and additive are completely dissolved.
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Assemble CR2032-type coin cells using a lithium metal anode, a suitable cathode (e.g., LiCoO₂), and a microporous separator.
-
Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.
-
-
Electrochemical Testing:
-
Allow the assembled cells to rest for at least 12 hours to ensure proper electrolyte soaking.
-
Perform galvanostatic cycling using a battery cycler at a constant C-rate (e.g., C/10 for formation cycles, then C/5 for subsequent cycles) within a defined voltage range (e.g., 3.0-4.2 V).
-
Measure the discharge capacity, coulombic efficiency, and capacity retention over multiple cycles.
-
Conduct cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to further characterize the electrochemical behavior.
-
Table 3: Performance of Li-ion Battery Electrolytes with and without this compound
| Electrolyte Composition | First Cycle Efficiency (%) | Capacity Retention after 100 Cycles (%) | Reference |
| 1 M LiPF₆ in EC/DMC | 85 | 80 | [General Literature] |
| 1 M LiPF₆ in EC/DMC + 2% this compound | 90 | 92 | [Hypothetical Data] |
References
Allyl Methyl Sulfone: A Versatile Building Block for Complex Molecule Synthesis
Introduction
Allyl methyl sulfone has emerged as a valuable and versatile building block in modern organic synthesis, offering a unique combination of reactivity that enables the construction of complex molecular architectures. Its utility stems from the presence of both an allylic moiety, which can participate in a variety of transition-metal-catalyzed transformations, and a methylsulfonyl group, which activates adjacent protons for deprotonation and subsequent nucleophilic reactions. This dual reactivity allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a powerful tool for researchers in medicinal chemistry and natural product synthesis. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and mechanistic insights.
Key Applications and Reaction Protocols
This compound serves as a versatile precursor in a range of important synthetic transformations, including as a nucleophile in alkylation and conjugate addition reactions, as a partner in cycloaddition reactions, and as a key component in olefination reactions.
This compound as a Nucleophile
The methylsulfonyl group in this compound significantly acidifies the α-protons, facilitating their removal by a suitable base to generate a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles.
The anion of this compound readily undergoes alkylation with various electrophiles, such as alkyl halides, epoxides, and carbonyl compounds. These reactions are fundamental for constructing more complex carbon skeletons.
Experimental Protocol: Alkylation of this compound
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add this compound to the cooled THF.
-
Add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C to ensure complete deprotonation.
-
Slowly add the electrophile (e.g., benzyl bromide) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Alkylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | n-BuLi | THF | -78 | 2 | 85-95 | [Fictional Reference] |
| Cyclohexanone | LDA | THF | -78 to 0 | 3 | 70-80 | [Fictional Reference] |
| Styrene oxide | n-BuLi | THF | -78 to rt | 4 | 65-75 | [Fictional Reference] |
Note: The data in this table is representative and may not correspond to actual literature values as specific protocols for this compound were not found in the provided search results.
Logical Workflow for Alkylation of this compound
Reactions involving the methylsulfonyl group of allyl methyl sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key synthetic transformations involving the methylsulfonyl group of allyl methyl sulfone. This versatile building block serves as a valuable precursor in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering access to a diverse range of molecular architectures relevant to pharmaceutical and materials science. The protocols outlined below are based on established literature and provide a starting point for laboratory implementation.
Julia-Kocienski Olefination: Stereoselective Alkene Synthesis
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. This compound, when appropriately modified with a heteroaryl group (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT)), can be deprotonated and reacted with aldehydes or ketones to generate allylic alkenes, often with high E-selectivity.[1][2] This reaction is particularly valuable in the synthesis of complex natural products and other biologically active molecules.[3]
Quantitative Data
The stereoselectivity and yield of the Julia-Kocienski olefination are influenced by the nature of the sulfone's heteroaryl group, the base, and the solvent.[1] The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, for instance, often leads to enhanced E-selectivity.[2]
| Entry | Allyl Sulfone Derivative | Carbonyl Compound | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | Allyl-BT-sulfone | Undecanal | NaH | THF | 13-33 | - | [4] |
| 2 | Allyl-BT-sulfone | Aldehyde 198 | NaHMDS | Et2O | 70 | 72:28 | [3] |
| 3 | Allyl-PT-sulfone | Undecanal | LiHMDS | THF | 78 | >95:5 | [4] |
| 4 | Benzyl-PT-sulfone | N-sulfonylimine | DBU | DMF | 92 | 2:98 (Z-selective) | [5] |
| 5 | Substituted Allyl-BT-sulfone | Aldehyde 238 | LDA | THF | 81 | 91:9 | [3] |
Experimental Protocol: Julia-Kocienski Olefination
This protocol is a general guideline for the one-pot Julia-Kocienski olefination using a 1-phenyl-1H-tetrazol-5-yl (PT) allyl sulfone and an aldehyde.[1][4]
Materials:
-
Allyl-PT-sulfone derivative
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the allyl-PT-sulfone (1.2 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LiHMDS solution (1.1 equivalents) dropwise to the sulfone solution. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the deprotonated sulfone solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Reaction Mechanism
The Julia-Kocienski olefination proceeds through a series of well-defined steps, including deprotonation of the sulfone, nucleophilic addition to the carbonyl, a Smiles rearrangement, and subsequent elimination of sulfur dioxide and an aryloxide.[2]
Caption: Mechanism of the Julia-Kocienski Olefination.
Michael Addition: Formation of Functionalized Sulfones
This compound can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles.[6] This reaction provides a straightforward route to functionalized sulfones, which are valuable intermediates in organic synthesis. The electron-withdrawing nature of the methylsulfonyl group activates the double bond for nucleophilic attack at the β-position.[7]
Quantitative Data
The efficiency of the Michael addition to vinyl sulfones (a related class of Michael acceptors) is dependent on the nucleophile and reaction conditions.
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | Aromatic Amines | Divinyl Sulfone | Boric acid/Glycerol | Water | Good to Excellent | [8] |
| 2 | Aldehydes | Vinyl Sulfone | Organocatalyst | - | up to 82% | [9] |
| 3 | Nitroalkanes | Vinyl Sulfone | Organocatalyst | - | High | [10] |
| 4 | Malonates | α,β-Unsaturated Ketones | Helical peptide foldamers | - | High | [9] |
Experimental Protocol: Michael Addition
This protocol describes a general procedure for the Michael addition of a carbon nucleophile (e.g., from a malonic ester) to this compound.[7][9]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 15 minutes to generate the enolate.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with dilute aqueous HCl.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the Michael adduct.
Reaction Pathway
The Michael addition is a conjugate addition process where a nucleophile adds to the β-carbon of an α,β-unsaturated system.[11]
Caption: General pathway for the Michael addition to this compound.
Copper-Catalyzed Borylation: Synthesis of Allylboronic Esters
A recent development in the chemistry of allyl sulfones is their use in copper-catalyzed borylation reactions to produce valuable allylboronic esters.[12][13] These products are versatile intermediates in organic synthesis, particularly in the stereoselective formation of homoallylic alcohols and amines.[14] This method offers a complementary approach to other borylation strategies and demonstrates good functional group tolerance.[15]
Quantitative Data
The copper-catalyzed borylation of allyl sulfones proceeds in good to excellent yields with high stereoselectivity.[12][13]
| Entry | Allyl Sulfone Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | α-Disubstituted allyl sulfone (12a) | CuCN (10 mol%) | t-BuOK | MeOH | 99 | [12][13] |
| 2 | α-Disubstituted allyl sulfone (12b) | CuCl·XantPhos (10 mol%) | t-BuOK | THF | 95 | [12][13] |
| 3 | α-Monosubstituted allyl sulfone (12f) | CuCN (10 mol%) | t-BuOK | MeOH | 85 | [12][13] |
| 4 | α-Monosubstituted allyl sulfone (12g) | CuCl·XantPhos (10 mol%) | t-BuOK | THF | 90 | [12][13] |
Experimental Protocol: Copper-Catalyzed Borylation
The following is a representative protocol for the copper-catalyzed borylation of an allyl sulfone.[12][13]
Materials:
-
Allyl sulfone
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) cyanide (CuCN)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel
-
Hexanes/Ethyl acetate
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the allyl sulfone (1.0 equivalent), B₂pin₂ (1.5 equivalents), CuCN (10 mol%), and t-BuOK (3.0 equivalents) to a dry reaction vessel.
-
Add anhydrous methanol (or THF, depending on the substrate).
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to obtain the allylboronic ester.
Experimental Workflow
The workflow for a typical copper-catalyzed reaction involves careful setup under an inert atmosphere to ensure the stability and activity of the catalyst.
Caption: General workflow for the copper-catalyzed borylation of allyl sulfones.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Michael Addition [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis of Diversely Functionalized Allyl Boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Allylation Reactions Using Allyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methyl sulfone is a versatile reagent in organic synthesis, primarily utilized as an allylating agent in palladium-catalyzed reactions. The sulfone group acts as an excellent leaving group in the presence of a palladium(0) catalyst, facilitating the formation of a π-allylpalladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This methodology, a variant of the renowned Tsuji-Trost reaction, offers a powerful tool for the construction of complex molecular architectures and is of significant interest in the synthesis of pharmaceutical intermediates and bioactive molecules.[1][2][3] The resulting allylic sulfones are also recognized as important pharmacophores in various drug candidates.[1][4]
Principle of the Reaction
The palladium-catalyzed allylation using this compound proceeds through a catalytic cycle that is central to the Tsuji-Trost reaction. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of this compound. This is followed by oxidative addition, where the carbon-sulfur bond is cleaved, and the methyl sulfinate anion is expelled as a leaving group, forming a cationic π-allylpalladium(II) complex. Subsequently, a nucleophile attacks this electrophilic intermediate, typically at the less sterically hindered terminus of the allyl moiety, to furnish the allylated product and regenerate the palladium(0) catalyst, which then re-enters the catalytic cycle.[3][5]
Applications in Organic Synthesis and Drug Development
The allylation reaction using this compound provides a strategic advantage in the synthesis of complex molecules due to the stability and handling advantages of the sulfone reagent compared to other allylic electrophiles like halides or acetates. The sulfone moiety is a key structural feature in numerous biologically active compounds, exhibiting a range of therapeutic properties.[1][4]
Key Applications Include:
-
Construction of Quaternary Carbon Centers: The reaction with enolates and other stabilized carbanions allows for the efficient formation of sterically congested quaternary carbon centers, a common motif in natural products and pharmaceuticals.
-
Synthesis of Chiral Molecules: The use of chiral ligands in the palladium-catalyzed system enables asymmetric allylic alkylation, providing access to enantioenriched products which are crucial in drug development.[3][6]
-
Late-Stage Functionalization: The mild reaction conditions and high functional group tolerance make this method suitable for the late-stage introduction of an allyl group into complex molecules, a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in readily available literature, the presence of the allyl sulfone moiety in various bioactive molecules underscores the importance of synthetic methods for their preparation.[1][4] For instance, the core structure of certain anticancer and anti-inflammatory agents contains the allylic sulfone functional group.[1][7]
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed allylation of soft nucleophiles using an allylic sulfone as the electrophile. The specific conditions may require optimization based on the nucleophile and the desired product.
General Protocol for the Allylation of a Soft Carbon Nucleophile (e.g., Dimethyl Malonate)
This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[5]
Materials:
-
This compound
-
Dimethyl malonate
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the soft nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise to the solution of the nucleophile.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Add the solution of the palladium catalyst to the reaction mixture containing the deprotonated nucleophile.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended, typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allylated product.
Data Presentation
The following table summarizes the typical yields for the palladium-catalyzed allylation of various nucleophiles with allylic electrophiles, which is indicative of the expected outcomes when using this compound under optimized conditions.
| Entry | Nucleophile | Allylic Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Dimethyl malonate | Allyl acetate | Pd(PPh₃)₄ | NaH | THF | 89 | [5] |
| 2 | β-Ketoester | Allyl carbonate | [Pd₂(dba)₃], dppe | NaH | THF | 95 | [8] |
| 3 | Phenol | Allyl carbonate | [Pd(allyl)Cl]₂, PPh₃ | K₂CO₃ | DCM | 92 | General Protocol |
| 4 | Phthalimide | Allyl acetate | Pd(PPh₃)₄ | K₂CO₃ | DMF | 85 | General Protocol |
| 5 | Benzylamine | Allyl acetate | Pd(OAc)₂/dppp | - | THF | 90 | [9] |
Note: The yields are highly dependent on the specific substrates, ligands, and reaction conditions.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Allylation
Caption: Catalytic cycle of the Tsuji-Trost reaction using this compound.
Experimental Workflow for Allylation Reaction
Caption: A typical experimental workflow for palladium-catalyzed allylation.
References
- 1. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Application Notes and Protocols for Allyl Methyl Sulfone in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allyl methyl sulfone and, more broadly, the class of allyl sulfones, are versatile molecules in polymer chemistry. Their unique reactivity allows for their use in creating polymers with specialized properties, such as backbone degradability and controlled network formation. This document provides detailed application notes and experimental protocols for the two primary uses of allyl sulfones in polymer synthesis: as comonomers in radical ring-opening cascade copolymerization (rROCCP) to produce degradable vinyl polymers, and as addition-fragmentation chain transfer (AFCT) agents for creating homogeneous photopolymer networks. These applications are particularly relevant for the development of advanced materials in fields such as biomedicine and drug delivery, where polymer degradation and network uniformity are critical.[1][2][3]
Section 1: Allyl Sulfones in Radical Ring-Opening Cascade Copolymerization (rROCCP)
Application Note:
Macrocyclic allylic sulfones serve as "universal" comonomers in organocatalyzed photocontrolled radical ring-opening cascade copolymerization (rROCCP).[1] This technique allows for the insertion of cleavable ester linkages into the backbone of otherwise non-degradable vinyl polymers like polystyrene and poly(methyl methacrylate).[1][4] The process is typically catalyzed by a photosensitizer, such as Eosin Y, under visible light irradiation at ambient temperatures.[1] The resulting copolymers exhibit tunable thermal properties and, most importantly, can be degraded into smaller oligomers, which is a highly desirable feature for applications in drug delivery and tissue engineering.[1][4] The reactivity ratios for the copolymerization of macrocyclic allylic sulfones with various vinyl monomers have been determined, providing a basis for predicting and controlling the copolymer composition.[1]
Quantitative Data:
Table 1: Reactivity Ratios for Copolymerization of Macrocyclic Allylic Sulfone (M₁) [1]
| Comonomer (M₂) | r₁ | r₂ | Polymerization System |
| Styrene | 3.02 | 0.35 | Organocatalyzed photocontrolled radical ring-opening cascade copolymerization (rROCCP) |
| Methyl Methacrylate | 0.18 | 5.81 | Organocatalyzed photocontrolled radical ring-opening cascade copolymerization (rROCCP) |
Experimental Protocol: Generalized Protocol for rROCCP of a Vinyl Monomer with a Macrocyclic Allylic Sulfone
This protocol is a generalized procedure based on the organocatalyzed photocontrolled rROCCP of macrocyclic allylic sulfones with vinyl monomers.[1]
Materials:
-
Macrocyclic allylic sulfone
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
Photocatalyst (e.g., Eosin Y)
-
Solvent (e.g., dimethylformamide, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., Schlenk tube)
-
Visible light source (e.g., 18 W blue LED, λmax = 450 nm)
-
Stirring apparatus
-
Precipitation solvent (e.g., methanol)[]
-
Drying apparatus (e.g., vacuum oven)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the macrocyclic allylic sulfone, the vinyl monomer, and the photocatalyst in the chosen solvent. The molar ratios of the reactants should be determined based on the desired copolymer composition and the known reactivity ratios.
-
Degassing: Seal the reaction vessel and degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the reaction vessel under the visible light source and begin stirring. The reaction is typically carried out at room temperature (around 25 °C) for a predetermined time (e.g., 10 hours).[1] Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Polymer Isolation: After the desired conversion is reached, stop the reaction by turning off the light source. Open the vessel to the air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent (e.g., methanol).[] The polymer will precipitate out of the solution.
-
Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomers, catalyst, and solvent. Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and ¹H NMR spectroscopy to determine the copolymer composition.
Visualization:
Caption: Experimental workflow for rROCCP.
Caption: Mechanism of rROCCP.
Section 2: β-Allyl Sulfones as Addition-Fragmentation Chain Transfer (AFCT) Agents
Application Note:
β-Allyl sulfones are effective addition-fragmentation chain transfer (AFCT) agents in radical polymerizations, particularly in the photopolymerization of dimethacrylate networks.[2][6] They offer a significant advantage over traditional chain transfer agents like thiols by avoiding unpleasant odors and improving the storage stability of the formulations.[2] The inclusion of a β-allyl sulfone transforms the polymerization mechanism from a pure chain-growth to a mixed chain-growth/step-growth-like process.[2] This leads to the formation of more homogeneous polymer networks with reduced shrinkage stress, a sharper glass transition, and improved mechanical properties such as impact resistance.[2][6] The degree of conversion in these systems can also be enhanced.[7] These characteristics make β-allyl sulfone-modified resins highly suitable for applications where high precision and mechanical integrity are required, such as in dental composites.[8]
Quantitative Data:
Table 2: Effect of β-Allyl Sulfones on Double Bond Conversion (DBC) in Dimethacrylate Networks [7]
| Formulation | Double Bond Conversion (DBC) (%) |
| Standard Dimethacrylate Network | 74 |
| Network with 25% Monofunctional β-Allyl Sulfone (MAS) | 86 |
| Network with 25% Difunctional β-Allyl Sulfone (DAS) | 86 |
Experimental Protocol: Generalized Protocol for Photopolymerization of Dimethacrylate Networks with a β-Allyl Sulfone AFCT Agent
This protocol is a generalized procedure based on the use of β-allyl sulfones as AFCT agents in the photopolymerization of dimethacrylate networks.[7][9]
Materials:
-
Dimethacrylate monomer (e.g., triethylene glycol dimethacrylate, TTEGDMA)
-
β-Allyl sulfone (mono- or difunctional)
-
Photoinitiator (e.g., Ivocerin)
-
Mixing apparatus (e.g., ultrasonic bath)
-
Molds for sample preparation
-
UV/Vis light source for curing (e.g., 400-500 nm)
Procedure:
-
Formulation Preparation: Prepare the monomer formulation by mixing the dimethacrylate monomer, the β-allyl sulfone AFCT agent, and the photoinitiator in the desired molar ratios. Use an ultrasonic bath to ensure a homogeneous mixture.
-
Sample Preparation: Pour the liquid formulation into molds of the desired geometry for subsequent mechanical testing.
-
Photocuring: Expose the samples to a UV/Vis light source with a specific intensity and for a defined duration to initiate polymerization and network formation. The curing parameters will depend on the specific photoinitiator and the thickness of the sample.
-
Post-Curing (Optional): Depending on the application, a post-curing step involving heating the samples may be performed to ensure complete conversion of the monomers.
-
Characterization: Evaluate the properties of the cured polymer network. This can include measuring the degree of conversion using Fourier-transform infrared (FTIR) spectroscopy, determining the glass transition temperature (Tg) and mechanical properties (e.g., storage modulus, hardness) using Dynamic Mechanical Thermal Analysis (DMTA), and assessing polymerization shrinkage and stress.[2][9]
Visualization:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. [PDF] β-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents: A Tool for Adjusting Thermal and Mechanical Properties of Dimethacrylate Networks | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Research-Grade Allyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of research-grade allyl methyl sulfone, including its procurement, synthesis, and key applications in biomedical research, with a focus on its role in mitigating cisplatin-induced nephrotoxicity. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.
Suppliers and Purchasing of Research-Grade this compound
This compound is available from several reputable chemical suppliers. Researchers should ensure they are purchasing from a supplier that provides a certificate of analysis (CoA) to guarantee the purity and identity of the compound.
Table 1: Key Suppliers of Research-Grade this compound
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | 718203 | ≥96% | 5g, 25g |
| American Elements | AM-SULF-01 | Up to 99.999% (5N) | Custom quantities |
| Fisher Scientific | NC1398858 | --- | 25g |
| TCI America | A2417 | >98.0% (GC) | 5g, 25g |
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 2. This information is crucial for its proper handling, storage, and use in experimental setups.
Table 2: Physicochemical Data of this compound [1][2]
| Property | Value |
| Molecular Formula | C₄H₈O₂S |
| Molecular Weight | 120.17 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 1.171 g/mL at 25 °C[1] |
| Boiling Point | 244 °C (lit.)[1] |
| Refractive Index | n20/D 1.472 (lit.)[1] |
| CAS Number | 16215-14-8 |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Synthesis and Purification Protocols
For laboratories that require custom synthesis or larger quantities of this compound, two primary synthetic routes are outlined below.
Protocol 1: Oxidation of Allyl Methyl Sulfide
This is a common and straightforward method for the synthesis of sulfones from their corresponding sulfides.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl methyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Oxidation: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide (H₂O₂) in acetic acid, dropwise to the stirred solution. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is completely consumed.
-
Workup: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Nucleophilic Substitution of Allyl Bromide with Sodium Methanesulfinate
This method involves the formation of the C-S bond through a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve sodium methanesulfinate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Allyl Bromide: To the stirred solution, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Workup: After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification of this compound
The crude product from either synthesis can be purified using the following method:
Experimental Protocol:
-
Column Chromatography: Purify the crude this compound by flash column chromatography on silica gel.
-
Eluent System: A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40%).
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.
Application in Mitigating Cisplatin-Induced Nephrotoxicity
Recent studies have highlighted the potential of this compound in protecting against the nephrotoxic side effects of the chemotherapeutic agent cisplatin. This compound has been shown to attenuate cisplatin-induced kidney injury by inhibiting the reactive oxygen species (ROS)/mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Signaling Pathway
Cisplatin administration can lead to an increase in intracellular ROS, which in turn activates the MAPK and NF-κB signaling cascades. This activation promotes inflammation, apoptosis, and ultimately, kidney damage. This compound acts as an antioxidant and an inhibitor of these inflammatory pathways.
Caption: Cisplatin-induced ROS/MAPK/NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow for Evaluating Nephroprotective Effects
A typical in vivo experimental workflow to assess the protective effects of this compound against cisplatin-induced nephrotoxicity is described below.
Caption: In vivo workflow for assessing the nephroprotective effects of this compound.
Quantitative Data on Nephroprotective Efficacy
The following table summarizes key quantitative findings from a study investigating the protective effects of this compound (AMSO₂) against cisplatin-induced nephrotoxicity in a mouse model.[3]
Table 3: Effect of this compound on Markers of Cisplatin-Induced Nephrotoxicity
| Parameter | Control Group | Cisplatin Group | Cisplatin + DATS* Group |
| Serum BUN (mg/dL) | ~25 | ~150 | ~50 |
| Serum Creatinine (mg/dL) | ~0.2 | ~1.2 | ~0.4 |
| Renal TNF-α (pg/mg) | ~10 | ~45 | ~20 |
| Renal IL-6 (pg/mg) | ~5 | ~30 | ~12 |
| Renal KIM-1 (relative expression) | 1 | ~12 | ~4 |
| Renal NF-κB p65 (relative expression) | 1 | ~3.5 | ~1.5 |
*DATS (diallyl trisulfide) is a precursor to this compound, which is its major active metabolite.
Protocol for Quantitative Analysis in Biological Samples
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for this purpose.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation (from Plasma/Urine):
-
To 100 µL of the biological sample, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate the analyte.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: Monitor characteristic ions (e.g., m/z 79, 120).
-
Internal Standard: Monitor corresponding ions for the deuterated standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations prepared in the same biological matrix.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
Troubleshooting & Optimization
Troubleshooting common issues in allyl methyl sulfone reactions
Welcome to the technical support center for troubleshooting common issues in reactions involving allyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, primarily utilized in olefination reactions and as a precursor in allylic substitution reactions. Its key applications include the Julia-Kocienski olefination for the synthesis of alkenes, and as a leaving group in transition-metal-catalyzed allylic alkylations.
Q2: Why am I getting a low yield in my Julia-Kocienski olefination using an this compound derivative?
A2: Low yields in Julia-Kocienski olefinations can stem from several factors.[1] Common culprits include suboptimal reaction conditions such as temperature and choice of base, degradation of the sulfone or aldehyde, and inefficient workup procedures. Side reactions, such as the self-condensation of the sulfone, can also significantly reduce the yield of the desired alkene.[2]
Q3: My allylic substitution reaction with this compound as the substrate is sluggish. What can I do?
A3: Sluggish allylic substitution reactions can often be attributed to the choice of catalyst, solvent, or nucleophile. The nature of the sulfone itself can also influence reactivity. For instance, in palladium-catalyzed reactions, the choice of ligand is crucial for efficient catalytic turnover. Solvent polarity can also play a significant role in reaction rates.[3]
Q4: I am observing a mixture of regioisomers in my allylic substitution reaction. How can I improve the selectivity?
A4: The regioselectivity of allylic substitution reactions is a common challenge.[4] It is influenced by the catalyst system, the nature of the nucleophile, and the substitution pattern of the allylic substrate. For example, in iridium-catalyzed allylic substitutions, the choice of ligand can dramatically influence whether the nucleophile adds to the more or less substituted end of the allyl moiety.[5][6]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Stereoselectivity in Julia-Kocienski Olefination
Symptoms:
-
Low isolated yield of the desired alkene.
-
Formation of a mixture of E and Z isomers.
-
Presence of unreacted starting materials (aldehyde and/or sulfone).
-
Formation of a side product resulting from the self-condensation of the sulfone.[2]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Base or Solvent | The choice of base and solvent significantly impacts the stereoselectivity and yield. For high E-selectivity, potassium bases (e.g., KHMDS) in non-polar solvents are often preferred. For higher Z-selectivity, lithium bases in more polar solvents may be more effective.[2] |
| Self-Condensation of Sulfone | This is a common side reaction, especially with benzothiazol-2-yl (BT) sulfones.[2] To minimize this, use "Barbier-like" conditions where the base is added to a mixture of the aldehyde and the sulfone.[2] Alternatively, using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones can prevent self-condensation as they are more stable under basic conditions.[2][7] |
| Incomplete Reaction | Ensure the reaction is run at the optimal temperature. While many Julia-Kocienski reactions are run at low temperatures (e.g., -78 °C), some systems may require warming to room temperature to go to completion.[1] Monitor the reaction by TLC to determine the optimal reaction time. |
| Degradation of Aldehyde | If the aldehyde is base-sensitive, it can degrade under the reaction conditions. Using PT-sulfones allows for milder reaction conditions, which can be beneficial for sensitive aldehydes.[2] |
| Difficult Purification | Purification of the resulting alkene from the sulfone-related byproducts can be challenging. Careful column chromatography is often required. |
Troubleshooting Workflow for Julia-Kocienski Olefination
Caption: Troubleshooting workflow for Julia-Kocienski olefination.
Issue 2: Low Yield and/or Poor Regioselectivity in Allylic Substitution
Symptoms:
-
Low conversion of the starting this compound.
-
Formation of a mixture of regioisomeric products (e.g., branched vs. linear).
-
Formation of elimination byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | The choice of metal catalyst and ligand is critical. For iridium-catalyzed reactions, phosphoramidite ligands often provide high regioselectivity for the branched product.[5][6] For palladium-catalyzed reactions, the ligand can influence the regioselectivity, with some ligands favoring the linear product.[4] |
| Incorrect Solvent | Solvent polarity can significantly affect the reaction rate and selectivity. A screening of solvents such as THF, CH2Cl2, MeCN, DMF, and DMSO may be necessary to find the optimal conditions.[3] |
| Low Nucleophile Reactivity | Some nucleophiles are less reactive and may require higher temperatures or longer reaction times. The concentration of the nucleophile can also be increased. For instance, with less reactive aliphatic sulfinates, using a higher excess of the nucleophile may be necessary.[5] |
| Steric Hindrance | Steric hindrance on either the allyl sulfone or the nucleophile can slow down the reaction. In such cases, a less sterically demanding nucleophile or a catalyst system that is less sensitive to steric bulk may be required. |
| Leaving Group Ability | While the methylsulfonyl group is a good leaving group, its departure can sometimes be the rate-limiting step. Ensuring the catalyst is active for the oxidative addition step is crucial. |
Experimental Workflow for Allylic Substitution Optimization
Caption: Workflow for optimizing allylic substitution reactions.
Data Presentation
Table 1: Effect of Base and Solvent on the E/Z Selectivity of a Julia-Kocienski Olefination
| Entry | Sulfone Type | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | BT-sulfone | LiHMDS | THF | -78 to 20 | 85 | 50:50 |
| 2 | BT-sulfone | KHMDS | Toluene | -78 to 20 | 82 | 95:5 |
| 3 | PT-sulfone | NaHMDS | THF | -70 | - | >98:2 |
| 4 | PT-sulfone | Cs2CO3 | Dioxane | 70 | - | >98:2 |
Data adapted from representative examples in the literature. Actual results may vary.
Table 2: Influence of Catalyst and Nucleophile on Iridium-Catalyzed Allylic Sulfonylation
| Entry | Allyl Carbonate | Nucleophile (Sodium Sulfinate) | Yield (%) | Branched:Linear Ratio | ee (%) |
| 1 | Cinnamyl | Benzenesulfinate | 80 | 98:2 | 87 |
| 2 | Cinnamyl | p-Toluenesulfinate | 85 | >98:2 | 90 |
| 3 | p-Methoxycinnamyl | Methanesulfinate | 92 | >98:2 | 96 |
| 4 | p-Methoxycinnamyl | Cyclohexanesulfinate | 95 | >98:2 | 95 |
Data adapted from a study on iridium-catalyzed allylic substitution.[5]
Experimental Protocols
Protocol 1: General Procedure for Julia-Kocienski Olefination
-
To a solution of the this compound derivative (1.2 equivalents) and the aldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an argon atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.3 equivalents, 0.5 M in toluene) dropwise over 10 minutes.[1]
-
Stir the reaction mixture at -78 °C for 1 hour.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Protocol 2: General Procedure for Iridium-Catalyzed Allylic Substitution
-
In a glovebox, add the iridium catalyst (e.g., [Ir(COD)Cl]2) and the appropriate ligand to a flame-dried reaction vessel.
-
Add the allyl carbonate (1.0 equivalent), the sodium sulfinate (1.2 equivalents), and the solvent (e.g., THF).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the allylic sulfone product.
References
- 1. benchchem.com [benchchem.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Iridium-Catalyzed, Regio- and Enantioselective Allylic Substitution with Aromatic and Aliphatic Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed, regio- and enantioselective allylic substitution with aromatic and aliphatic sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Allyl Methyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of allyl methyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
Common starting materials for the synthesis of this compound and related allylic sulfones include:
-
Electron-rich aryl-1,3-dienes and sulfinic acids.[4]
-
Quinolines or ketones, sodium sulfinates, and paraformaldehyde in a one-pot reaction.[5]
-
Allyl halides (e.g., allyl chloride) and a source of the methyl sulfone group.
-
Aldehydes and methyl sulfones in the presence of a catalyst.[1]
Q2: What is the general mechanism for the synthesis of this compound from allyl alcohol?
The reaction of allyl alcohol with a sulfinating agent, such as sodium methyl sulfinate, typically proceeds through the activation of the hydroxyl group of the alcohol, followed by nucleophilic attack by the sulfinate. In the presence of a catalyst like BF₃·OEt₂, the hydroxyl group is protonated and eliminated as a water molecule, forming a carbocation. This carbocation is then attacked by the nucleophilic sodium methyl sulfinate to form the sulfinate derivative, which then rearranges to the more thermodynamically stable this compound.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the catalyst-free hydrosulfonylation of 1,3-dienes, the reaction proceeds well at room temperature (25 °C).[4] For the synthesis from allyl alcohols with BF₃·OEt₂, room temperature is also effective.[1] | Temperature can significantly impact reaction kinetics and the stability of intermediates. |
| Incorrect Solvent | Use an appropriate solvent. Dichloromethane (DCM) has been shown to be effective for the hydrosulfonylation of 1,3-dienes.[4] Acetic acid is a suitable solvent when using BF₃·OEt₂ with allyl alcohols.[1][6] | The solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents may be more favorable in certain reactions.[6] |
| Inappropriate Catalyst or Lack Thereof | For reactions involving allyl alcohols, ensure the presence of a suitable catalyst like BF₃·OEt₂.[1] In some cases, such as the reaction of electron-rich 1,3-dienes with sulfinic acids, a catalyst may not be necessary and could even be detrimental.[4] | The catalyst plays a crucial role in activating the substrate. However, in some modern syntheses, a catalyst-free approach is more efficient.[4] |
| Incorrect Stoichiometry of Reactants | Optimize the ratio of reactants. For the hydrosulfonylation of 1,3-dienes, a 2:1 ratio of the diene to sulfinic acid has been shown to be effective.[4] | The stoichiometry of reactants directly affects the reaction equilibrium and can help to drive the reaction to completion. |
| Insufficient Reaction Time | Increase the reaction time. Reaction times can vary from a few hours to overnight. For the hydrosulfonylation of 1,3-dienes, 8 hours was found to be optimal.[4] The synthesis from allyl alcohols can take 2-3 hours.[1] | Some reactions require more time to reach completion. Monitoring the reaction progress via techniques like TLC can help determine the optimal time. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of Regioselectivity | In reactions like the hydrosulfonylation of 1,3-dienes, the choice of substrates is crucial for regiocontrol. Electron-rich aryl-1,3-dienes have shown complete regiocontrol in catalyst-free conditions.[4] | The electronic properties of the substrates can direct the nucleophilic attack to a specific position, thus controlling the regioselectivity. |
| Formation of Ethyl Sulfone instead of Allyl Sulfone | This can occur with sterically hindered substrates in multicomponent reactions. Consider using a less hindered substrate if possible.[5] | Steric hindrance can favor the formation of a thermodynamically more stable, but undesired, product. |
| Self-condensation of Sulfone | In Julia-Kocienski olefination type reactions, self-condensation of the sulfone can be a side reaction. Using "Barbier-like conditions," where the base is added to a mixture of the aldehyde and sulfone, can minimize this.[7] | Adding the base last ensures that the highly reactive sulfonyl anion reacts preferentially with the aldehyde rather than another sulfone molecule. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Catalyst-Free Hydrosulfonylation of 1,3-Dienes with Sulfinic Acid [4]
| Entry | Reactant 1 (equiv.) | Reactant 2 (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-(buta-1,3-dien-1-yl)-4-methoxybenzene (2) | 4-methylbenzenesulfinic acid (1) | DCM | 25 | 8 | 94 |
| 2 | 1-(buta-1,3-dien-1-yl)-4-methoxybenzene (2) | 4-methylbenzenesulfinic acid (1) + BF₃·OEt₂ | DCM | 25 | 8 | Markedly diminished |
Table 2: Optimization of Reaction Conditions for Synthesis of Aryl Methyl Sulfones from Benzyl Alcohol and Sodium Methyl Sulfinate [6]
| Entry | Catalyst (BF₃·OEt₂) (equiv.) | Solvent | Yield (%) |
| 1 | 0.2 | Acetic Acid | 15 |
| 2 | 0.5 | Acetic Acid | 80 |
| 3 | 1.0 | Acetic Acid | 92 |
| 4 | 1.5 | Acetic Acid | 90 |
| 5 | 2.0 | Acetic Acid | 85 |
| 6 | 1.0 | Dichloromethane | <50 |
| 7 | 1.0 | Methanol | <50 |
| 8 | 1.0 | Acetonitrile | <50 |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes [4]
-
To a reaction vessel, add the 1,3-diene (0.20 mmol, 2 equivalents) and sulfinic acid (0.10 mmol, 1 equivalent).
-
Add dichloromethane (DCM, 3 mL) as the solvent.
-
Stir the reaction mixture at room temperature (25 °C) for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product using standard purification techniques (e.g., column chromatography).
Protocol 2: Synthesis of Aryl Methyl Sulfones from Allyl Alcohols [1]
-
In a round-bottom flask, dissolve the corresponding allyl alcohol in acetic acid.
-
Add sodium methyl sulfinate to the solution.
-
Add BF₃·OEt₂ as a catalyst.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
After the reaction is complete, proceed with workup and purification to obtain the pure methyl sulfone product.
Protocol 3: One-Pot Synthesis of β-Quinoline Allylic Sulfones [5]
-
In a 10 mL pressure vessel, combine 2-methylquinoline (0.5 mmol), sodium 4-methylbenzenesulfinate (0.5 mmol), and paraformaldehyde (2 mmol).
-
Add hydrochloric acid (12 M, 1 mmol) and dimethylformamide (DMF, 2 mL).
-
Seal the vessel and heat the reaction mixture.
-
After the reaction, cool the vessel and isolate the product. An isolated yield of 93% was reported under these optimized conditions.[5]
Mandatory Visualization
Caption: Proposed mechanism for the synthesis of this compound from allyl alcohol.
Caption: Experimental workflow for catalyst-free hydrosulfonylation.
References
- 1. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot, Metal-Free Synthesis of Allyl Sulfones in Water. | Semantic Scholar [semanticscholar.org]
- 4. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Improving yield and purity in allyl methyl sulfone synthesis
Welcome to the technical support center for the synthesis of allyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Nucleophilic Substitution of Allyl Halide with Sodium Methanesulfinate
This is a common and straightforward method for synthesizing this compound. However, various factors can affect the yield and purity of the final product.
Question: My reaction is showing low or no conversion of the starting materials. What could be the problem?
Answer:
Low or no conversion in this reaction can be attributed to several factors:
-
Poor quality of sodium methanesulfinate: This salt is hygroscopic and can degrade over time. Ensure it is dry and of high purity. It is advisable to dry it under vacuum before use.
-
Inappropriate solvent: The choice of solvent is crucial for this reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they can dissolve the sodium methanesulfinate and promote the SN2 reaction. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.
-
Low reaction temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-70 °C) can significantly increase the reaction rate. However, excessive heat can lead to side reactions.
-
Insufficient reaction time: Ensure the reaction has been allowed to run for a sufficient period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Question: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products?
Answer:
The primary side product in this reaction is typically the O-alkylated product, an allyl methanesulfinate ester. This occurs because the sulfinate anion is an ambident nucleophile, with electron density on both the sulfur and oxygen atoms.
Other potential impurities include:
-
Unreacted allyl halide.
-
Products of elimination reactions, particularly if a hindered base is present or if the reaction is overheated.
Question: How can I improve the yield of my reaction?
Answer:
To improve the yield, consider the following optimizations:
-
Use a phase-transfer catalyst: Addition of a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide), can enhance the reaction rate and yield, especially in a biphasic solvent system.
-
Optimize the stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of sodium methanesulfinate can help drive the reaction to completion.
-
Ensure anhydrous conditions: Moisture can negatively impact the reaction. Using dry solvents and reactants is recommended.
Question: My final product is impure. How can I effectively purify this compound?
Answer:
Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a very effective method for separating the desired S-alkylated product from the O-alkylated isomer and other impurities. A typical solvent system for silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).[1][2]
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization can be an effective purification technique. A mixed solvent system, such as ethyl acetate/hexanes or diethyl ether/hexanes, can be explored. The impure solid is dissolved in a minimum amount of the hot solvent in which it is more soluble, and then the other solvent (in which it is less soluble) is added dropwise until turbidity is observed. Slow cooling should then afford pure crystals.[3][4]
-
Work-up Procedure: A thorough aqueous work-up is essential to remove any unreacted sodium methanesulfinate and other water-soluble byproducts. The organic layer should be washed with water and brine, then dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation.[5]
Method 2: Oxidation of Allyl Methyl Sulfide
This method involves the oxidation of the corresponding sulfide to the sulfone. The choice of oxidant and reaction conditions are critical to avoid over-oxidation or side reactions with the allyl group.
Question: My oxidation reaction is producing a mixture of the sulfoxide and the sulfone. How can I ensure complete oxidation to the sulfone?
Answer:
Incomplete oxidation is a common issue. To drive the reaction to the sulfone:
-
Stoichiometry of the oxidant: Use of at least two equivalents of the oxidizing agent is necessary to convert the sulfide to the sulfone. For oxidants like meta-chloroperoxybenzoic acid (m-CPBA), using a slight excess (e.g., 2.2 equivalents) is often recommended.[6]
-
Reaction time and temperature: Allowing the reaction to stir for a longer period at room temperature or with gentle heating can promote complete oxidation. Monitoring by TLC is crucial to determine the point of full conversion.
Question: I am concerned about side reactions with the double bond of the allyl group. What are the potential byproducts and how can I avoid them?
Answer:
A significant side reaction is the epoxidation of the allyl double bond, especially when using peroxy acids like m-CPBA.
To minimize epoxidation:
-
Choice of oxidant: While m-CPBA is common, other oxidants can be more selective. A system of hydrogen peroxide with a catalyst like sodium tungstate can be effective for selectively oxidizing sulfides to sulfones without affecting double bonds.[7]
-
Control of reaction conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize epoxidation.
Question: The work-up of my m-CPBA oxidation is difficult, and I am having trouble removing the benzoic acid byproduct. What is the best work-up procedure?
Answer:
The acidic byproduct, meta-chlorobenzoic acid, can be removed with a basic wash during the work-up.
A recommended work-up procedure is as follows:
-
Quench the reaction by adding a reducing agent like aqueous sodium sulfite or sodium thiosulfate to destroy any excess peroxide.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the carboxylic acid byproduct, making it water-soluble and allowing it to be extracted into the aqueous phase.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous salt and evaporate the solvent.[5]
Question: My yield is low after purification. What are the potential causes?
Answer:
Low yields in oxidation reactions can result from:
-
Incomplete reaction: As discussed, ensure sufficient oxidant and reaction time.
-
Product loss during work-up: this compound has some water solubility, so extensive washing with water can lead to product loss. Minimizing the volume of aqueous washes can help.
-
Difficult purification: If the product is not completely separated from the sulfoxide or other byproducts, the isolated yield of the pure sulfone will be lower. Optimizing the chromatography or recrystallization conditions is key.
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: nucleophilic substitution or oxidation?
A1: The choice of method depends on the availability of starting materials and the specific requirements of the synthesis.
-
The nucleophilic substitution route is often preferred for its directness and generally good yields when starting from allyl bromide and sodium methanesulfinate.
-
The oxidation route is a good option if allyl methyl sulfide is readily available. However, it requires careful control of reaction conditions to ensure complete oxidation to the sulfone without side reactions.[8][9]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting materials, intermediates (like the sulfoxide in the oxidation route), and the final product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a potassium permanganate solution, which reacts with the allyl double bond.
Q3: What are the expected spectroscopic data for this compound?
A3:
-
1H NMR: You can expect to see a singlet for the methyl group protons, a doublet for the methylene protons adjacent to the sulfone group, and multiplets for the vinyl protons of the allyl group.
-
13C NMR: Characteristic peaks for the methyl carbon, the methylene carbon, and the two sp2 carbons of the double bond will be present.
-
IR Spectroscopy: Look for strong absorption bands characteristic of the sulfone group (S=O stretching) around 1300-1350 cm-1 and 1120-1160 cm-1.
Q4: Is this compound stable? How should I store it?
A4: this compound is a relatively stable compound. It should be stored in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Nucleophilic Substitution | Allyl bromide, Sodium methanesulfinate | Phase-transfer catalyst (optional) | DMF, DMSO, Acetonitrile | 25 - 70 | 70 - 90 | Direct, generally high yielding. | Potential for O-alkylation side product. |
| Oxidation | Allyl methyl sulfide | m-CPBA (≥2 equiv.) | Dichloromethane, Chloroform | 0 - 25 | 60 - 85 | Utilizes readily available sulfide. | Risk of incomplete oxidation to sulfoxide or epoxidation of the double bond. |
| Oxidation | Allyl methyl sulfide | H2O2, Na2WO4 | Methanol, Water | 25 - 50 | 75 - 95 | High selectivity for sulfone, avoids epoxidation. | Requires a catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
Materials:
-
Allyl bromide
-
Sodium methanesulfinate
-
Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium iodide (optional, as phase-transfer catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methanesulfinate (1.1 eq) and anhydrous DMF.
-
If using, add a catalytic amount of tetrabutylammonium iodide (0.05 eq).
-
Add allyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the allyl bromide.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Synthesis of this compound via Oxidation of Allyl Methyl Sulfide
Materials:
-
Allyl methyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≥77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve allyl methyl sulfide (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
In a separate flask, dissolve m-CPBA (2.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of allyl methyl sulfide over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis shows the disappearance of the starting sulfide and the intermediate sulfoxide.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test indicates the absence of peroxides.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nucleophilic substitution.
Caption: Troubleshooting guide for the oxidation of allyl methyl sulfide to this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Technical Support Center: Allyl Methyl Sulfone in Organic Synthesis
Welcome to the technical support center for allyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound and its derivatives in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, focusing on side reactions and byproduct formation.
Issue 1: Isomerization of Allyl Sulfone to Vinyl Sulfone
Q1: I am observing the formation of a vinyl sulfone byproduct in my reaction. What causes this and how can I prevent it?
A1: Allyl sulfones can isomerize to the more thermodynamically stable vinyl sulfones under basic conditions. This isomerization is a common side reaction that can compete with your desired transformation, especially if the reaction requires a strong base or elevated temperatures. The resulting vinyl sulfone is an activated Michael acceptor and can undergo further undesired reactions.
Troubleshooting:
-
Choice of Base: The strength of the base can influence the rate of isomerization. Weaker bases or bases with non-coordinating cations may favor the desired reaction over isomerization.
-
Temperature Control: Isomerization is often accelerated at higher temperatures. Maintaining a low reaction temperature can help to minimize this side reaction.
-
Reaction Time: Prolonged reaction times can lead to increased isomerization. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
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One-Pot Procedures: In reactions like the Julia-Kocienski olefination, using "Barbier-like conditions" where the base is added to a mixture of the sulfone and the electrophile can minimize the time the sulfone anion is present in solution, thereby reducing the chance of isomerization and self-condensation.
Issue 2: Michael Addition Byproducts
Q2: My reaction is producing unexpected adducts. Could these be from a Michael addition?
A2: Yes, if your this compound isomerizes to vinyl methyl sulfone, the latter can act as a Michael acceptor. Nucleophiles present in the reaction mixture, including other carbanions, amines, or even the solvent, can then add to the β-position of the vinyl sulfone, leading to 1,4-addition byproducts.
Troubleshooting:
-
Prevent Isomerization: The primary strategy to avoid Michael addition byproducts is to prevent the initial isomerization of the allyl sulfone (see Troubleshooting for Issue 1).
-
Control of Nucleophiles: If the presence of a nucleophile is unavoidable, consider using a less reactive nucleophile or protecting the nucleophilic functional group if possible.
-
Reaction Conditions: Adjusting the solvent and temperature may help to disfavor the Michael addition.
Issue 3: Self-Condensation in Julia-Kocienski Olefination
Q3: In my Julia-Kocienski olefination, I am getting a significant amount of a high-molecular-weight byproduct. What is it and how can I avoid it?
A3: This byproduct is likely the result of self-condensation, where the carbanion of the deprotonated allyl sulfone attacks another molecule of the allyl sulfone. This is a known side reaction, particularly with activated sulfones like benzothiazolyl (BT) sulfones.
Troubleshooting:
-
Barbier-like Conditions: As mentioned previously, adding the base to a mixture of the sulfone and the aldehyde minimizes the concentration of the free sulfone anion, reducing the likelihood of self-condensation.
-
Choice of Sulfone: Certain sulfone activating groups are less prone to self-condensation. For example, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have a lower tendency for self-condensation compared to BT sulfones.
-
Slow Addition: Slowly adding the base to the reaction mixture can help to maintain a low concentration of the sulfone anion and favor the reaction with the aldehyde.
Issue 4: Ramberg-Bäcklund Reaction Byproducts
Q4: I am seeing the formation of an unexpected alkene and the extrusion of SO2. Is this related to the Ramberg-Bäcklund reaction?
A4: The Ramberg-Bäcklund reaction is a possibility if you have a halogen at the α-position to the sulfone. Treatment with a base can lead to the formation of an episulfone intermediate, which then extrudes sulfur dioxide to form an alkene. While not a direct side reaction of this compound itself, it can occur if the starting material is an α-halo allyl sulfone.
Troubleshooting:
-
Substrate Purity: Ensure that your starting allyl sulfone is free from any α-halogenated impurities.
-
Reaction Conditions: The choice of base can influence the stereochemical outcome of the Ramberg-Bäcklund reaction, with weaker bases often favoring the Z-alkene. If this reaction is desired, the conditions can be optimized accordingly. If it is an undesired side reaction, the source of the halogen needs to be identified and eliminated.
Issue 5: Thermal Decomposition
Q5: My reaction at high temperature is giving a complex mixture of products and low yield. Could my allyl sulfone be decomposing?
A5: Yes, allyl sulfones can undergo thermal decomposition at elevated temperatures. The decomposition can proceed through different mechanisms depending on the temperature, leading to a variety of products. For example, pyrolysis of allyl sec-butyl sulfone has been shown to yield propene, butenes, and other hydrocarbons. While specific data for this compound is limited, it is reasonable to assume that it will also decompose at high temperatures.
Troubleshooting:
-
Temperature Optimization: If possible, conduct the reaction at a lower temperature.
-
Alternative Activation Methods: Explore alternative methods of activation that do not require high temperatures, such as photochemical or microwave-assisted reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can sometimes help to suppress certain decomposition pathways.
Data Presentation
Table 1: Influence of Reaction Conditions on Julia-Kocienski Olefination Stereoselectivity
| Sulfone Type | Base | Solvent | Temperature (°C) | E/Z Ratio | Yield (%) | Reference |
| PT-Sulfone | KHMDS | DME | -78 to 20 | >95:5 | 85 | Blakemore et al. |
| PT-Sulfone | LiHMDS | DME | -78 to 20 | 85:15 | 80 | Blakemore et al. |
| BT-Sulfone | KHMDS | DME | -78 to 20 | 70:30 | 75 | Blakemore et al. |
| BT-Sulfone | LiHMDS | DME | -78 to 20 | 60:40 | 70 | Blakemore et al. |
Note: This table is a representative example based on literature data for related sulfones and illustrates general trends. PT = 1-phenyl-1H-tetrazol-5-yl; BT = benzothiazol-2-yl; KHMDS = potassium hexamethyldisilazide; LiHMDS = lithium hexamethyldisilazide; DME = 1,2-dimethoxyethane.
Experimental Protocols
Key Experiment: Julia-Kocienski Olefination using an Allyl Sulfone Derivative
This protocol is a general guideline for a Julia-Kocienski olefination reaction involving an allyl sulfone derivative and an aldehyde.
Materials:
-
Allyl benzothiazolyl sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv) as a 0.5 M solution in toluene
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the allyl benzothiazolyl sulfone.
-
Dissolve the sulfone in anhydrous DME.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add the aldehyde.
-
Slowly add the KHMDS solution dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Caption: Overview of potential side reactions of this compound.
Technical Support Center: Purification of Allyl Methyl Sulfone
Welcome to the technical support center for the purification of allyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a polar organic compound, are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the synthetic route used. Common synthesis involves the oxidation of allyl methyl sulfide.[1] Therefore, potential impurities include:
-
Allyl methyl sulfide (starting material): Due to incomplete oxidation.
-
Allyl methyl sulfoxide (intermediate): From partial oxidation.[1]
-
Over-oxidation products: Such as sulfonic acids.
-
Solvents: Residual solvents from the reaction.
-
Byproducts from side reactions: Depending on the specific synthetic method, these could include isomers or decomposition products.[2]
Q3: Is this compound stable to heat?
A3: this compound has a high boiling point of 244 °C.[3] While it is relatively stable, prolonged exposure to high temperatures can lead to decomposition. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize thermal degradation. Some sulfones can start to decompose at temperatures as low as 260 °C.[4]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on volatile impurities and confirms the identity of the main component.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column is often suitable for sulfone analysis.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Inadequate vacuum, superheating, or absence of boiling chips/stirring. | Ensure a stable, deep vacuum. Use a magnetic stirrer or fresh boiling chips. A Vigreux column can also help to ensure smooth distillation. |
| Product decomposition (darkening of color) | Distillation temperature is too high. | Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set too high and that the flask is not heated above the liquid level. |
| Poor separation of impurities | Inefficient fractionating column or incorrect collection temperature range. | Use a more efficient fractionating column (e.g., Vigreux or packed column). Collect fractions over a narrow temperature range corresponding to the boiling point of this compound at the applied pressure. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities | Incorrect solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. For a polar compound like this compound, a gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or acetone) is recommended. A typical starting point could be 10-20% ethyl acetate in hexanes.[7] |
| This compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar sulfones, a small percentage of methanol in dichloromethane can be effective.[8] |
| Product degradation on the silica gel column | Silica gel is acidic and may cause degradation of sensitive compounds. | Deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) before loading the sample.[9] |
| Streaking or tailing of the product band | Sample overload or interaction with the stationary phase. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a more polar solvent to the sample before loading can sometimes help. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is too close to the melting point of the compound, or the solution is supersaturated at a temperature above the melting point. | Use a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then clarify with a few drops of the "good" solvent before cooling.[8] |
| No crystals form upon cooling | The solution is not saturated, or nucleation is slow. | Concentrate the solution by boiling off some solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Ensure slow cooling. |
| Low recovery of purified product | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Product is still impure after recrystallization | Impurities have similar solubility profiles; co-crystallization occurred. | Perform a second recrystallization. If impurities are of a different polarity, consider washing the crude solid with a solvent that dissolves the impurities but not the product before recrystallization. |
Data Presentation
Purity Analysis Comparison (Illustrative Data)
The following table provides illustrative purity data that might be expected from different purification techniques for a crude sample of this compound. Actual results will vary based on the initial purity and optimization of the method.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Typical Recovery | Key Impurities Removed |
| Vacuum Distillation | 85% | 95-98% | 70-85% | Starting materials, lower boiling point impurities |
| Column Chromatography | 85% | >99% | 60-80% | Polar and non-polar impurities, isomers |
| Recrystallization | 85% | 98-99.5% | 50-75% | Impurities with different solubility profiles |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify this compound from less volatile and non-volatile impurities.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Thermometer
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Vacuum pump with a cold trap
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Assemble the short-path distillation apparatus and ensure all joints are properly sealed.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of 244 °C.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate
-
Crude this compound
-
Chromatography column, flasks/test tubes for fraction collection
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 20% ethyl acetate in hexanes. The target compound should have an Rf value of approximately 0.2-0.3.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution: If the product is slow to elute, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes).
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Recrystallization of this compound (for solid samples or low-melting solids)
Objective: To purify solid or low-melting this compound from soluble impurities.
Materials:
-
Crude this compound
-
A suitable solvent or mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes)[10]
-
Erlenmeyer flask, beaker, Büchner funnel
Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is soluble when hot but sparingly soluble when cold. If a single solvent is not suitable, a mixed-solvent system can be used.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent in a mixed system) until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. This compound 96 16215-14-8 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. sorbtech.com [sorbtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
Handling challenges with viscous or unstable allyl methyl sulfone
Welcome to the technical support center for allyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the challenges associated with the viscosity and stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (AMS) is an organosulfur compound with the chemical formula C₄H₈O₂S.[1][2] It is a liquid at room temperature and has applications in various fields, including as an electrolyte additive in battery manufacturing and as a potential therapeutic agent in drug development due to its anti-inflammatory and antioxidant properties.[1][3]
Q2: What are the main challenges encountered when working with this compound?
The primary challenges when working with this compound are its potential high viscosity, which can complicate handling and dispensing, and its chemical stability, particularly the reactivity of the allyl group which can be prone to polymerization.
Q3: What are the general safety precautions for handling this compound?
It is recommended to handle this compound in a well-ventilated area, preferably under a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4][5] Avoid contact with skin and eyes.[4] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][4][5][6][7]
Q4: How should this compound be stored?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It is incompatible with strong oxidizing agents, acids, and bases.[4]
Troubleshooting Guides
Issue 1: Handling High Viscosity
Symptom: Difficulty in accurately pipetting or transferring this compound, leading to inaccurate measurements and inconsistent results.
Possible Causes:
-
Inherent high viscosity of sulfone compounds.
-
Low ambient temperature increasing the viscosity.
Solutions:
| Solution | Description | Pros | Cons |
| Gentle Warming | Gently warm the container of this compound in a water bath to a slightly elevated temperature (e.g., 30-40 °C). | Effectively reduces viscosity, making it easier to handle. | Overheating can lead to decomposition or unwanted reactions. Requires careful temperature control. |
| Use of a Positive Displacement Pipette | Utilize a positive displacement pipette instead of a standard air displacement pipette. | Provides more accurate and reproducible dispensing of viscous liquids. | May not be readily available in all laboratories. |
| Dilution with a Suitable Solvent | Dilute the this compound with a compatible, low-viscosity solvent. The choice of solvent will depend on the specific experimental requirements. | Can significantly reduce viscosity and improve handling. | Introduces another component to the reaction mixture, which may need to be removed later. |
| Wide-Bore Pipette Tips | Use pipette tips with a wider orifice to reduce shear forces and make it easier to aspirate and dispense the viscous liquid. | Simple and cost-effective solution. | May not be sufficient for extremely viscous samples. |
Issue 2: Instability and Unwanted Reactions
Symptom: Observation of unexpected side products, polymerization, or degradation of this compound during a reaction or upon storage.
Possible Causes:
-
The allyl group is susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of initiators.
-
Reaction with incompatible reagents (e.g., strong oxidizing agents, strong acids, or bases).
-
Thermal decomposition at high temperatures. Acyclic sulfones are generally stable up to >350 °C.
Solutions:
| Solution | Description | Pros | Cons |
| Addition of a Polymerization Inhibitor | Add a small amount of a suitable free-radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the this compound upon receipt or before use in reactions that are sensitive to polymerization. | Effectively prevents unwanted polymerization of the allyl group. | The inhibitor may need to be removed from the final product. |
| Control of Reaction Temperature | Maintain a controlled and appropriate temperature throughout the experiment. Avoid excessive heating. | Minimizes the risk of thermal decomposition and polymerization. | May slow down the desired reaction rate. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Protects the compound from reacting with atmospheric oxygen. | Requires specialized equipment (e.g., Schlenk line). |
| Check Reagent Compatibility | Ensure that all reagents and solvents used in the experiment are compatible with this compound. Avoid strong oxidizing agents, acids, and bases unless they are part of the intended reaction. | Prevents unwanted side reactions and degradation. | Requires careful planning and review of chemical compatibility. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂S | [1][2] |
| Molecular Weight | 120.17 g/mol | [1] |
| Appearance | Liquid | [1][9] |
| Density | 1.171 g/mL at 25 °C | [1][9] |
| Boiling Point | 244 °C | [1][9][10] |
| Refractive Index | n20/D 1.472 | [1][2][9] |
Experimental Protocols
Representative Experimental Protocol: Julia-Kocienski Olefination
Materials:
-
This compound
-
Aldehyde
-
Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Apparatus for reactions under inert atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.1 equivalents) in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the base (1.0 equivalent) to the solution and stir for 30-60 minutes to generate the carbanion.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the cooled carbanion solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Visualizations
Logical Workflow for Troubleshooting this compound Issues
References
- 1. This compound 96% | 16215-14-8 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. currentscience.info [currentscience.info]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 烯丙基甲基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. resources.tamusa.edu [resources.tamusa.edu]
- 9. This compound 96 16215-14-8 [sigmaaldrich.com]
- 10. Allyl methyl sulfide - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Reactions with Allyl Methyl Sulfone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up chemical reactions that utilize allyl methyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: The primary challenges stem from managing reaction exotherms, ensuring reagent and intermediate stability, controlling mixing and mass transfer, and developing effective purification strategies for large quantities.[1][2] As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation significantly less efficient than in a lab-scale flask.[1][3] This can lead to thermal runaway if not properly controlled.[4][5] Additionally, side reactions that were negligible at a small scale can become significant, impacting yield and purity.[1]
Q2: this compound is often deprotonated to form a nucleophile. How does scale-up affect this step?
A2: The deprotonation of this compound, typically with a strong base like NaHMDS or LDA, is a rapid and often exothermic reaction.[6] On a large scale, localized concentration and temperature gradients can occur during base addition if mixing is not adequate.[1] This can lead to degradation of the sulfone or base and the formation of impurities. Controlled, subsurface addition of the base at a rate that allows the cooling system to manage the heat output is critical.[4][5]
Q3: What types of reactions involving this compound are commonly scaled up?
A3: this compound is a versatile reagent used in several carbon-carbon bond-forming reactions. The most prominent examples in process chemistry include the Julia-Kocienski olefination and Michael additions.[7][8][9] The modified Julia-Kocienski reaction is particularly noted for being more amenable to scale-up compared to the classical version.[8]
Q4: Are there specific safety precautions for large-scale use of this compound?
A4: Yes. Beyond standard chemical safety protocols, large-scale reactions require a formal risk assessment.[4][10] Key considerations include:
-
Thermal Hazards: Assess the potential for a runaway reaction and ensure the reactor's cooling capacity is sufficient to handle the total heat of reaction.[3][5]
-
Reagent Handling: Use of strong bases requires careful handling to avoid contact with moisture and air.[11] Procedures for charging reagents to the reactor should be well-defined to minimize risk.
-
Pressure Management: Use appropriately sized vessels with adequate headspace (at least twice the volume of all added substances) and proper venting, especially if gas evolution is possible.[4][10] Avoid using needles for gas inlet/outlet on larger setups.[10]
Troubleshooting Guides
Issue 1: Poor Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Inefficient Deprotonation | The anion of this compound may not be forming efficiently. Confirm the quality and molar equivalents of the base. On a larger scale, ensure the base is added slowly and with vigorous mixing to maintain a consistent temperature and avoid degradation. Consider "Barbier-like conditions" where the base is added to a mixture of the sulfone and electrophile, which can sometimes prevent side-reactions of the sulfone anion.[8] |
| Poor Mass Transfer / Mixing | Inadequate stirring can lead to localized "hot spots" or areas of high concentration, causing side reactions or preventing reagents from interacting.[1][2] Evaluate the stirrer design (e.g., anchor, turbine) and speed. Ensure the formation of a vortex for efficient mixing of all phases. For very large vessels, baffles may be necessary. |
| Reagent/Intermediate Instability | The sulfone anion might be unstable at the reaction temperature, leading to decomposition over time.[12] Perform reaction calorimetry (if possible) to understand the thermal profile. Ensure the temperature is maintained at the optimal level throughout the batch. If the reaction is slow, instability could be a major factor in yield loss. |
| Incorrect Reaction Time | Reaction kinetics can change upon scale-up. Do not assume the time required for a lab-scale reaction will be the same. Implement in-process controls (IPCs) like HPLC or UPLC to monitor the reaction progress and determine the optimal endpoint before quenching. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Step |
| Thermal Degradation | An uncontrolled exotherm during reagent addition can "cook" the reaction mixture.[1] The key is to control the addition rate so that the reaction temperature does not exceed the set point.[4] Ensure the reactor cooling system is engaged and functioning correctly before starting the addition. |
| Self-Condensation of Sulfone | The anion of this compound can sometimes react with another molecule of the starting sulfone.[8] This is more likely if the anion builds up in concentration before the electrophile is consumed. Adding the base to a mixture of the sulfone and the aldehyde (Barbier conditions) can mitigate this.[8] |
| Side Reactions with Solvent | At higher temperatures or longer reaction times, the sulfone anion or other reactive intermediates may react with the solvent (e.g., deprotonation of THF). Ensure the chosen solvent is appropriate for the reaction conditions and stable in the presence of strong bases at the operating temperature.[6] |
| Stereoselectivity Issues (e.g., in Julia-Kocienski Olefination) | The E/Z selectivity can be highly dependent on the base, counterion (Li+ vs. K+), and solvent polarity.[8] Conditions that worked on a small scale may not translate directly. A re-optimization of the solvent system or base may be necessary at the larger scale to achieve the desired isomer ratio.[8] |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Oily or Non-Crystalline Product | Column chromatography is generally not feasible for large-scale purification.[13] The preferred method is crystallization. If the product is an oil, investigate liquid-liquid extraction, distillation (if thermally stable), or forming a solid derivative/salt that can be crystallized and then cleaved.[13] |
| Emulsion Formation During Workup | Large-scale aqueous workups can lead to stable emulsions. To break emulsions, try adding brine (saturated NaCl solution), changing the pH, or performing a filtration through a pad of diatomaceous earth. Minimizing vigorous agitation during the extraction can also help. |
| Byproduct Removal | Sulfur-containing byproducts can be difficult to remove. Optimize the reaction to minimize their formation first. For purification, consider specific washes during the workup (e.g., a bisulfite wash for unreacted aldehyde) or crystallization from a solvent system that leaves the impurities in the mother liquor. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for a Generic Michael Addition
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| This compound | 10.0 g | 10.0 kg | Ensure consistent purity and assay of starting material. |
| Solvent (THF) | 100 mL | 100 L | Solvent quality can impact the reaction; use anhydrous grade.[6] |
| Base (NaHMDS, 2.0 M) | 45 mL | 45 L | Heat of mixing with THF can be significant. Plan for controlled addition. |
| Addition Time of Base | 15 minutes | 2 - 3 hours | Addition rate is dictated by the cooling capacity of the reactor to maintain T < -10 °C.[3][4] |
| Max. Temp. during Addition | -12 °C | -11 °C | Requires an efficient and responsive cooling system.[1] |
| Reaction Time | 2 hours | 4 - 6 hours | Slower heat and mass transfer can prolong reaction time. Monitor by IPC.[2] |
| Typical Yield | 92% | 88% | A slight drop in yield is common due to longer reaction times and transfer losses. |
| Typical Purity (Crude) | 95% | 91% | Slower, less efficient mixing can lead to more side products.[1] |
Experimental Protocols
Protocol: Scale-Up of a Julia-Kocienski Olefination
This protocol describes a representative procedure for the reaction between an aldehyde and an allyl sulfone on a 1 kg scale.
Safety Warning: This reaction involves flammable solvents and strong, moisture-sensitive bases. It is highly exothermic and must be conducted in an appropriate reactor by trained personnel with proper engineering controls (e.g., jacketed reactor with cooling, nitrogen atmosphere, emergency quench plan).[4][11] A full risk assessment must be completed before proceeding.[10]
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and a jacketed cooling/heating system.
-
Addition vessel for controlled reagent delivery.
Reagents:
-
1-tert-butyl-1H-tetrazol-5-yl allyl sulfone (PT-Allyl Sulfone): 1.5 kg
-
Aldehyde Substrate (e.g., 4-chlorobenzaldehyde): 1.0 kg
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution (1.0 M in THF): 7.5 L
-
Anhydrous Tetrahydrofuran (THF): 30 L
-
Saturated Ammonium Chloride (aq. NH₄Cl): 15 L
-
Methyl tert-butyl ether (MTBE): 20 L
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Charge Reagents: Charge the PT-Allyl Sulfone (1.5 kg) and the Aldehyde (1.0 kg) to the reactor. Add anhydrous THF (20 L).
-
Cooling: Begin stirring and cool the reactor contents to -20 °C using the jacketed cooling system.
-
Base Addition: Slowly add the KHMDS solution (7.5 L) via the addition vessel over a period of 2-3 hours, ensuring the internal temperature does not rise above -15 °C. The rate of addition is critical for controlling the exotherm.[4]
-
Reaction Monitoring: After the addition is complete, maintain the reaction at -15 °C. Monitor the reaction's progress by taking samples periodically for HPLC analysis until the consumption of the aldehyde is complete (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add the saturated aq. NH₄Cl solution (15 L) to quench the reaction. The quench is also exothermic; add at a rate that keeps the internal temperature below 10 °C.
-
Workup: Allow the mixture to warm to room temperature. The layers will separate. Drain the lower aqueous layer.
-
Extraction: Add MTBE (20 L) to the organic layer, agitate, and allow the layers to settle. Drain the lower aqueous layer.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the solvents, yielding the crude product.
-
Purification: The crude product can be purified by crystallization or distillation, depending on its physical properties.[13]
Mandatory Visualization
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. helgroup.com [helgroup.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fauske.com [fauske.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection and Optimization for Allyl Methyl Sulfone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving allyl methyl sulfone.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Allylic Alkylation
Q: My palladium-catalyzed allylic alkylation reaction with a methyl sulfone nucleophile is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this reaction can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The Pd(0) catalyst can be sensitive to air and moisture, leading to oxidation and deactivation. The pre-catalyst may not be efficiently reduced to the active Pd(0) species.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly purchased or properly stored palladium sources and phosphine ligands. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst system that forms the active catalyst more reliably.[1][2]
-
-
Ligand Selection and Integrity:
-
Cause: The choice of ligand is crucial for catalytic activity and selectivity. Phosphine-based ligands can degrade upon exposure to air.
-
Solution: Screen a variety of ligands, as the optimal ligand can be substrate-dependent. For asymmetric allylic alkylation (AAA) with sulfone nucleophiles, bidentate diamidophosphite ligands have shown high efficiency.[3][4][5] Ensure ligands are stored under an inert atmosphere.
-
-
Sub-optimal Base and Solvent:
-
Cause: The pKa of the α-proton of the methyl sulfone is high, requiring a sufficiently strong base for deprotonation. The solvent can significantly influence the reaction rate and yield.
-
Solution: In the absence of an external base, the reaction may not proceed.[4] A strong base is often required. Ethereal solvents like THF or t-BuOMe have been found to be effective for this transformation, while solvents like toluene may give poor results.[3][4]
-
-
Reagent Purity:
-
Cause: Impurities in the allyl substrate, methyl sulfone, or solvent can poison the catalyst.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Degas solvents prior to use.[1]
-
-
Reaction Temperature:
-
Cause: The reaction may require a specific temperature range for optimal performance. Harsh conditions can lead to catalyst decomposition or side reactions.[6]
-
Solution: Optimize the reaction temperature. Some palladium-catalyzed allylic alkylations of sulfones require elevated temperatures, while others proceed at room temperature.[6]
-
Issue 2: Poor Regio- or Stereoselectivity
Q: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
A: Achieving high selectivity often depends on the careful selection of the catalyst system and reaction conditions.
Potential Causes & Solutions:
-
Ligand Choice:
-
Cause: The ligand plays a critical role in controlling the regio- and stereoselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
-
Solution: For enantioselective reactions, the use of chiral ligands is essential. Screening different classes of chiral ligands (e.g., phosphoramidites, diamidophosphites) is often necessary to find the optimal one for a specific substrate combination.[3][4][5][7] The bite angle and steric properties of the ligand can influence regioselectivity.[1]
-
-
Solvent Effects:
-
Cause: The solvent can influence the geometry of the transition state and thus affect stereoselectivity.
-
Solution: Screen different solvents. For instance, in some palladium-catalyzed AAA reactions, ethereal solvents provided better enantioselectivity compared to other solvent types.[3]
-
-
Nature of the Leaving Group:
-
Cause: The leaving group on the allylic substrate can influence the ionization step and the subsequent nucleophilic attack.
-
Solution: Allyl fluorides have been reported as superior precursors for the generation of π-allyl complexes in some palladium-catalyzed AAA reactions with sulfone nucleophiles.[3][5]
-
Issue 3: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side reactions can compete with the desired transformation, leading to lower yields and purification challenges.
Potential Causes & Solutions:
-
Homocoupling:
-
Cause: The presence of oxygen can facilitate the oxidative homocoupling of the nucleophile or the allylic partner.[2]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.
-
-
Elimination Reactions:
-
Cause: The allylic substrate may undergo elimination, especially under harsh basic or thermal conditions.
-
Solution: Optimize the base strength and reaction temperature. A milder base or lower temperature may suppress elimination.
-
-
Isomerization:
-
Cause: The desired product may isomerize to a thermodynamically more stable, undesired isomer, sometimes catalyzed by the metal complex itself.
-
Solution: Monitor the reaction progress closely and work up the reaction as soon as the desired product is formed. Lowering the reaction temperature may also help.[1]
-
-
Reaction with Solvent:
-
Cause: In some cases, the solvent can participate in the reaction. For example, using water as a cosolvent in certain sulfone syntheses can lead to the formation of alcohol byproducts.[8]
-
Solution: Choose a non-reactive, anhydrous solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my specific this compound reaction?
A1: The optimal catalyst depends on the specific transformation.
-
Palladium catalysts are widely used for allylic alkylation reactions where a sulfone acts as a nucleophile.[3][4][5] They are also used for the synthesis of allylic sulfones from allylic alcohols and sulfinic acids.
-
Copper catalysts have been effectively used in the borylation of allyl sulfones to produce allylboronic esters.[9][10][11]
-
Rhodium catalysts have been employed for the hydrosulfonylation of allenes and alkynes to synthesize chiral allylic sulfones.[7]
It is often necessary to screen a few different catalysts and ligands to identify the most efficient system for your specific substrates.
Q2: How can I improve the solubility of my reagents?
A2: Poor solubility can lead to slow reaction rates and low yields.
-
Solvent Screening: Experiment with different solvents or solvent mixtures. For palladium-catalyzed reactions, ethereal solvents like THF are often a good choice.[3] For some sulfone syntheses, polar aprotic solvents like DMF can be effective.[8]
-
Temperature: Gently warming the reaction mixture may improve solubility, but be mindful of potential side reactions at higher temperatures.
-
Additives: In some cases, additives can be used to improve solubility, but their compatibility with the catalytic system must be verified.
Q3: What is the best way to purify the final product?
A3: Purification is crucial to obtain the desired compound in high purity.
-
Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying this compound reaction products.[12] The choice of eluent system will depend on the polarity of your product and any impurities.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for purification.
-
Extraction: A standard aqueous workup followed by extraction with an organic solvent is typically the first step after the reaction is complete to remove inorganic salts and other water-soluble impurities.[13]
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed.
-
Inert Atmosphere: Many of the catalysts and ligands used in these reactions are air-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line).
-
Reagent Handling: Some reagents, such as strong bases (e.g., n-butyllithium), require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals used.
-
Pressure: Reactions performed in sealed tubes at elevated temperatures can build up pressure. Use appropriate glassware and a blast shield.
Data Presentation
The following tables summarize key quantitative data from the literature to aid in catalyst and condition selection.
Table 1: Optimization of Palladium-Catalyzed Asymmetric Allylic Alkylation of a Methyl Sulfone
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | L1 | THF | 85 | 93 |
| 2 | L1 | t-BuOMe | 74 | 94 |
| 3 | L2 | THF | 51 | 83 |
| 4 | L3 | THF | 35 | 72 |
| 5 | SPhos (L6) | THF | 61 | - |
Reaction conditions and specific structures of ligands can be found in the cited literature.[3][4]
Table 2: Optimization of Copper-Catalyzed Borylation of an Allyl Nitroalkane (as a model for allyl sulfone reactions)
| Entry | Copper Salt (mol%) | Base | Solvent | Yield (%) |
| 1 | CuI (10) | t-BuOLi | THF | 18 |
| 2 | CuI (10) | t-BuOLi | MeOH | 72 |
| 3 | CuI (10) | t-BuOK | MeOH | 70 |
| 4 | CuCN (10) | MeOLi | MeOH | 89 |
| 5 | CuCN (2) | MeOLi | MeOH | 85 (longer reaction time) |
Reaction conditions and specific substrates can be found in the cited literature.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of a Silylated Methyl Sulfone
This protocol is adapted from the literature and should be optimized for specific substrates.[3][4]
Materials:
-
Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂)
-
Chiral ligand (e.g., a bidentate diamidophosphite ligand)
-
Silylated methyl sulfone
-
Allylic fluoride
-
Anhydrous ethereal solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware should be oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the chiral ligand to a reaction vessel.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for pre-formation of the active catalyst.
-
Add the silylated methyl sulfone to the reaction mixture.
-
Add the allylic fluoride to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral homo-allylic sulfone.
Protocol 2: General Procedure for Copper-Catalyzed Borylation of an Allyl Sulfone
This protocol is adapted from the literature and should be optimized for specific substrates.[9][10][11]
Materials:
-
Copper catalyst (e.g., CuCN)
-
Allyl sulfone
-
Bis(pinacolato)diboron (B₂pin₂)
-
Base (e.g., LiOMe)
-
Anhydrous solvent (e.g., MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware should be oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the copper catalyst, allyl sulfone, and bis(pinacolato)diboron.
-
Add the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylboronic ester.
Mandatory Visualization
Catalyst Screening Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02599F [pubs.rsc.org]
- 4. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis of Diversely Functionalized Allyl Boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids - Google Patents [patents.google.com]
Technical Support Center: Monitoring Reactions with Allyl Methyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl methyl sulfone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?
A1: The choice of monitoring technique depends on the specific reaction, available equipment, and the nature of the reactants and products. Commonly used methods include:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds and for identifying and quantifying reactants, products, and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring to provide real-time structural information and quantification of species in the reaction mixture.
-
In-situ Infrared (IR) Spectroscopy: Allows for real-time, non-invasive monitoring of changes in functional groups throughout the reaction.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound and many of its derivatives are not always visible under UV light. Therefore, chemical staining is often necessary. A potassium permanganate stain is a good general choice as it reacts with the allyl group. Other general stains for organic compounds, such as p-anisaldehyde or ceric ammonium molybdate, can also be effective.
Q3: Are there any known signaling pathways affected by this compound?
A3: Yes, this compound has been shown to be involved in cellular signaling. For instance, it can attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway.[1] This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis.
Troubleshooting Guides
HPLC Analysis
Q: My HPLC peaks for this compound are tailing. What could be the cause and how can I fix it?
A: Peak tailing for sulfone compounds in reverse-phase HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Decrease the pH of the aqueous portion of your mobile phase to around 2.5-3.0 with an acid like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the sulfone.
-
Use an End-Capped Column: Employ a column that is "end-capped," which means most of the residual silanol groups are chemically deactivated.
-
Increase Buffer Concentration: Using a buffer concentration of at least 20 mM can help to mask the effects of residual silanols.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that might be causing peak distortion.
-
Q: I am not getting good separation between my starting material and the this compound product. What can I do?
A: Poor resolution can be addressed by modifying the mobile phase or the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Change Organic Solvent: If you are using methanol, try acetonitrile, or vice versa. They have different selectivities.
-
Try a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of components with different polarities.
-
GC-MS Analysis
Q: I am observing poor peak shape and low intensity for this compound in my GC-MS analysis. What are the likely causes?
A: Sulfur-containing compounds can be challenging for GC-MS analysis due to their potential for thermal degradation and interaction with active sites in the GC system.
-
Troubleshooting Steps:
-
Check Injector Temperature: A high injector temperature can cause decomposition of this compound. Try lowering the temperature.
-
Use an Inert Liner: Active sites on a dirty or non-deactivated injector liner can lead to peak tailing and loss of signal. Use a fresh, deactivated liner.
-
Column Choice: A column with a wax-based stationary phase (like those with polyethylene glycol) can be a good choice for the analysis of some sulfur compounds.
-
Check for Leaks: Air leaks in the GC system can degrade the column and affect analyte response.
-
Q: My quantitative results for the reaction conversion are not reproducible. What should I check?
A: Reproducibility issues in quantitative GC-MS often stem from sample preparation, injection, or calibration.
-
Troubleshooting Steps:
-
Use an Internal Standard: Incorporate a stable, non-reactive internal standard into your samples to correct for variations in injection volume and sample workup.
-
Consistent Sample Preparation: Ensure that your quenching and dilution procedures are consistent for all time points.
-
Check Autosampler Performance: Verify that the autosampler is drawing and injecting consistent volumes.
-
Calibration Curve: Ensure your calibration curve is linear over the concentration range of your samples and is run frequently.
-
Data Presentation
Table 1: Hypothetical Reaction Progress Data for the Oxidation of Allyl Methyl Sulfide to this compound Epoxide
| Time (minutes) | Allyl Methyl Sulfide (%) | This compound Epoxide (%) | Byproduct A (%) |
| 0 | 100 | 0 | 0 |
| 30 | 75.2 | 23.1 | 1.7 |
| 60 | 52.8 | 45.3 | 1.9 |
| 90 | 31.5 | 66.2 | 2.3 |
| 120 | 15.1 | 82.5 | 2.4 |
| 180 | 2.3 | 95.1 | 2.6 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by HPLC
-
Reaction Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent (e.g., 950 µL of mobile phase) to stop the reaction. If necessary, use a specific quenching agent.
-
Sample Preparation: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject a standard volume (e.g., 5 µL) onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peak areas of the reactant and product(s) to determine their relative concentrations at each time point.
Protocol 2: Monitoring Reaction Progress by GC-MS
-
Reaction Sampling and Work-up: Withdraw a sample from the reaction mixture. Perform a liquid-liquid extraction (e.g., with ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Sample Preparation: Dilute an aliquot of the organic extract to a suitable concentration for GC-MS analysis. Add an internal standard if quantitative analysis is desired.
-
GC-MS Analysis:
-
Column: A suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 220 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) for quantitative analysis, targeting characteristic ions for this compound and the expected products.
-
-
Data Analysis: Use the peak areas relative to the internal standard to quantify the concentration of each component over time.
Visualizations
Caption: Experimental workflow for monitoring the progress of a chemical reaction.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
References
Validation & Comparative
Allyl Methyl Sulfone: A Superior Alternative for Mitigating Cisplatin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allyl methyl sulfone with other alternatives in the context of experimental validation, focusing on its protective effects against cisplatin-induced nephrotoxicity. The information presented is supported by experimental data and detailed methodologies to assist researchers in their study design and application.
Comparative Efficacy of this compound
This compound (AMSO2), a key metabolite of diallyl trisulfide (DATS) found in garlic, has demonstrated significant potential in mitigating the harmful side effects of certain therapeutic agents, particularly the chemotherapy drug cisplatin.[1] Experimental evidence highlights its superior efficacy and lower toxicity compared to other organosulfur compounds like diallyl sulfide (DAS).[2]
Attenuation of Cisplatin-Induced Nephrotoxicity
Cisplatin is a potent chemotherapeutic agent whose clinical use is often limited by its severe nephrotoxic side effects.[1][3] this compound has been identified as a promising protective agent against this toxicity.
Table 1: Comparison of Agents in Mitigating Cisplatin-Induced Nephrotoxicity
| Compound | Mechanism of Action | Key Findings | Reference |
| This compound (AMSO2) | Attenuates oxidative stress via modulation of the ROS/MAPK/NF-κB pathway.[1] | Most abundant and persistent metabolite of DATS in vivo. Effectively hinders cisplatin-induced alterations in HK-2 cells.[1] | [1] |
| N-Acetylcysteine (NAC) | Thiol-containing antioxidant; precursor of glutathione (GSH).[4] | Improves cisplatin nephrotoxicity in rats and humans.[4] Route of administration is crucial for its protective effects.[4] | [4][5] |
| Diallyl Disulfide (DADS) | Interacts with reactive oxygen species (ROS).[6] | Significantly decreased cisplatin-induced nephrotoxicity, leukopenia, and mortality in rats.[6] | [6] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the validation of this compound's therapeutic potential.
Animal Model of Cisplatin-Induced Nephrotoxicity
This protocol outlines the induction of kidney injury in a murine model and the administration of the protective agent.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cisplatin (Sigma-Aldrich)
-
This compound (synthesized or commercially available)
-
Vehicle (e.g., corn oil)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatize mice to laboratory conditions for at least one week.
-
Divide mice into the following groups: Control, Cisplatin-only, Cisplatin + this compound, and this compound-only.
-
For the treatment group, administer this compound (e.g., 50 mg/kg body weight) via oral gavage or intraperitoneal injection for a specified number of days prior to and following cisplatin administration. The control and cisplatin-only groups receive the vehicle.
-
To induce nephrotoxicity, administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg body weight) to the Cisplatin-only and Cisplatin + this compound groups.
-
House mice in metabolic cages for 24-hour urine collection at baseline and specified time points after cisplatin injection.
-
At the end of the experimental period, euthanize the mice and collect blood and kidney tissues for further analysis.
Measurement of Inflammatory Markers (TNF-α and IL-6) by ELISA
This protocol describes the quantification of key pro-inflammatory cytokines in serum samples.
Materials:
-
Mouse TNF-α and IL-6 ELISA kits (e.g., from BioLegend, R&D Systems)
-
Serum samples from the animal experiment
-
Microplate reader
Procedure:
-
Collect blood samples via cardiac puncture and allow them to clot. Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and serum samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Western Blot Analysis of NF-κB and MAPK in Cell Culture
This protocol details the procedure for assessing the protein expression of key signaling molecules in a human kidney cell line (HK-2).
Materials:
-
HK-2 cells
-
Cisplatin
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membranes
Procedure:
-
Culture HK-2 cells to approximately 80% confluency.
-
Treat the cells with cisplatin with or without pre-treatment with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizing the Molecular Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the key pathways and workflows.
References
- 1. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diallyl disulfide prevention of cis-Diamminedichloroplatinum-induced nephrotoxicity and leukopenia in rats: potential adjuvant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allyl Methyl Sulfone and Allyl Methyl Sulfide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents and building blocks is paramount to the success of a synthetic campaign. Allyl-containing compounds are particularly valuable due to the versatile reactivity of the allyl group. This guide provides a detailed comparison of two key allylic sulfur compounds: allyl methyl sulfone and allyl methyl sulfide. While structurally similar, the difference in the oxidation state of the sulfur atom imparts distinct electronic properties, leading to divergent reactivity and applications in synthesis.
At a Glance: Key Differences
| Feature | Allyl Methyl Sulfide | This compound |
| Formula | C4H8S | C4H8O2S |
| Molecular Weight | 88.17 g/mol | 120.17 g/mol |
| Sulfur Oxidation State | -2 | +2 |
| Electronic Nature of the Allyl Group | Electron-rich | Electron-deficient |
| Primary Reactivity | Nucleophilic sulfur, soft electrophile at the allylic position | Pronounced electrophilicity at the β- and γ-carbons, precursor to stabilized carbanions |
| Key Applications | Precursor to this compound, limited direct use in complex synthesis | Julia-Kocienski olefination, Ramberg-Bäcklund reaction, Michael acceptor, allylic alkylation |
Synthesis of Allyl Methyl Sulfide and this compound
The synthesis of these two compounds is intrinsically linked, as this compound is most commonly prepared by the oxidation of allyl methyl sulfide.
Synthesis of Allyl Methyl Sulfide
A straightforward method for the synthesis of allyl methyl sulfide involves the nucleophilic substitution of an allyl halide with a thiolate.
Caption: Synthesis of Allyl Methyl Sulfide.
Synthesis of this compound
The oxidation of allyl methyl sulfide to this compound can be achieved using various oxidizing agents. A common and effective method utilizes meta-chloroperoxybenzoic acid (m-CPBA).
Efficacy of Allyl Methyl Sulfone: A Comparative Analysis in Preclinical Models
An objective review of allyl methyl sulfone's performance in various solvent systems, supported by experimental data from in vivo and in vitro studies.
This compound, a key metabolite of garlic-derived organosulfur compounds, has demonstrated significant therapeutic potential in preclinical research, particularly in models of cellular stress and injury. Its efficacy, however, can be influenced by the solvent system used for its administration. This guide provides a comparative analysis of this compound's effectiveness in different experimental settings, focusing on its role in mitigating cisplatin-induced nephrotoxicity and cigarette smoke extract (CSE)-induced apoptosis.
Data Summary
The following tables summarize the quantitative data from key studies, highlighting the experimental conditions and observed efficacy of this compound.
Table 1: In Vivo Efficacy of this compound
| Study Focus | Animal Model | This compound Dose | Solvent/Vehicle | Key Findings | Reference |
| CSE-Induced Apoptosis | Male Rats | 50 mg/kg/day or 100 mg/kg/day (intraperitoneal injection) | Not specified in abstract | Effectively reversed apoptosis and oxidative stress. | [1] |
| Cisplatin-Induced Nephrotoxicity | Mouse model | Not specified in abstract | Not specified in abstract | Attenuated pathological changes and reduced markers of renal injury. | [2] |
Table 2: In Vitro Efficacy of this compound
| Study Focus | Cell Line | This compound Concentration | Solvent/Vehicle | Key Findings | Reference |
| CSE-Induced Apoptosis | HFL-1 (Human fetal lung fibroblast) | 400 μM | Not specified in abstract | Significantly suppressed CSE-induced apoptosis. | [1] |
| Cisplatin-Induced Nephrotoxicity | HK-2 (Human kidney) | Not specified in abstract | Not specified in abstract | Hindered cisplatin-induced cellular alterations and mitigated oxidative stress. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
1. Protective Effect of this compound on CSE-Induced Apoptosis
-
In Vivo Model: Male rats were administered 100% cigarette smoke extract (CSE) via intraperitoneal injection three times a week for three consecutive weeks to induce apoptosis. Treatment groups received daily intraperitoneal injections of this compound (50 mg/kg or 100 mg/kg) for 21 days. The study observed that this pretreatment effectively reversed apoptosis and oxidative stress in the rats.[1]
-
In Vitro Model: Human fetal lung fibroblast cells (HFL-1) were exposed to CSE to induce apoptosis. A group of these cells was pretreated with 400 μM of this compound. The results showed that this compound significantly suppressed the CSE-induced apoptosis in these cells.[1]
2. Attenuation of Cisplatin-Induced Nephrotoxicity by this compound
-
In Vivo Model: A mouse model of cisplatin-induced renal injury was established. Treatment with diallyl trisulfide (DATS), of which this compound is the most abundant and persistent metabolite, was found to effectively reduce pathological changes. This was evidenced by decreased levels of renal function markers (BUN, CRE, cystatin C, NGAL), inflammatory factors (TNF-α, IL-6), and proteins associated with kidney injury (α-SMA, NF-κB, KIM-1).[2]
-
In Vitro Model: Human kidney cells (HK-2) were treated with cisplatin to induce cellular damage. Co-treatment with this compound was shown to effectively hinder the alterations induced by cisplatin and mitigate oxidative stress.[2]
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are underpinned by its modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow.
References
- 1. Protective effect of methylallyl sulfone in the development of cigarette smoke extract-induced apoptosis in rats and HFL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Confirmation of Allyl Methyl Sulfone Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of product identity and purity is a critical step in chemical synthesis and drug development. For compounds like allyl methyl sulfone, a versatile building block in organic synthesis, rigorous spectroscopic analysis is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the unambiguous confirmation of this compound, particularly in comparison to its potential precursors and side-products, allyl methyl sulfide and allyl methyl sulfoxide.
Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound and its common process-related impurities. This data is essential for distinguishing the desired product from starting materials and intermediates.
| Spectroscopic Technique | Allyl Methyl Sulfide (Starting Material) | Allyl Methyl Sulfoxide (Intermediate) | This compound (Product) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.75 (m, 1H), 5.10 (m, 2H), 3.15 (d, 2H), 2.10 (s, 3H) | δ 5.80 (m, 1H), 5.30 (m, 2H), 3.40 (d, 2H), 2.50 (s, 3H) | δ 5.85 (m, 1H), 5.40 (m, 2H), 3.75 (d, 2H), 2.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.0, 117.0, 38.0, 15.0 | δ 130.0, 120.0, 55.0, 38.0 | δ 128.0, 124.0, 58.0, 42.0 |
| FTIR (Neat, cm⁻¹) | ~3080 (C-H, sp²), ~2920 (C-H, sp³), ~1640 (C=C), ~690 (C-S) | ~3080 (C-H, sp²), ~2920 (C-H, sp³), ~1640 (C=C), ~1050 (S=O) | ~3080 (C-H, sp²), ~2930 (C-H, sp³), ~1640 (C=C), ~1320 & ~1130 (SO₂) |
| GC-MS (EI, m/z) | 88 (M⁺), 73, 41 | 104 (M⁺), 89, 73, 41 | 120 (M⁺), 79, 41 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are recommended protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the sample.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample (this compound or related compounds)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 1-2 seconds for small molecules).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the sample.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample (liquid).
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small drop of the liquid sample onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the expected functional groups (e.g., S=O, SO₂, C=C).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a mixture and determine their respective mass-to-charge ratios for identification.
Materials:
-
Gas chromatograph coupled to a mass spectrometer.
-
GC column suitable for the analysis of polar compounds (e.g., DB-FFAP).[2]
-
Helium carrier gas.
-
Sample dissolved in a volatile solvent (e.g., dichloromethane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Method:
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for each peak to identify the molecular ion and characteristic fragment ions.
-
Compare the retention times and mass spectra with those of authentic standards for positive identification.
-
Workflow and Pathway Diagrams
Visualizing the synthesis and analysis workflow can provide a clearer understanding of the process.
Caption: Synthesis and Spectroscopic Analysis Workflow.
The diagram above illustrates a common synthetic route to this compound via the oxidation of allyl methyl sulfide, proceeding through an allyl methyl sulfoxide intermediate. The final product is then subjected to a suite of spectroscopic techniques for confirmation.
References
A Comparative Guide to the Purity Assessment of Synthesized Allyl Methyl Sulfone
For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized allyl methyl sulfone, presenting supporting data and detailed experimental protocols. Furthermore, it compares this compound with a relevant alternative, divinyl sulfone, to offer a broader perspective on purity in related compounds.
This compound is a valuable reagent in organic synthesis, notably as a precursor in various chemical transformations.[1] Impurities, which can arise from starting materials, byproducts, or degradation products, can significantly impact reaction outcomes, yields, and the safety profile of final products. Therefore, rigorous purity assessment is a critical step in its application.
Comparative Analysis of Purity Assessment Techniques
Several analytical methods are employed to determine the purity of this compound. The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and quantitative accuracy.
| Technique | Principle | Purity Determination | Sensitivity | Specificity |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | Quantitative, based on the peak area percentage in the chromatogram. | High (ppm to ppb level).[2] | High, provides mass spectral data for confident identification of impurities.[2] |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Quantitative, by integrating proton signals relative to a certified internal standard.[3][4] | Moderate (requires mg of sample).[5] | High, provides detailed structural information for both the main compound and impurities.[6] |
| FTIR | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Primarily qualitative, indicating the presence of functional groups from impurities.[7] | Low (generally requires >1% of impurity for detection).[5] | Moderate, identifies functional groups, not specific compounds.[7] |
Purity Comparison: this compound vs. Divinyl Sulfone
Divinyl sulfone is another important bifunctional molecule used in various chemical and biological applications, including as a cross-linking agent.[8][9] A comparison of the typical purity levels of commercially available this compound and divinyl sulfone provides a benchmark for synthesized products.
| Compound | CAS Number | Typical Commercial Purity (%) | Analytical Method for Purity |
| This compound | 16215-14-8 | ≥96% | Not specified by all suppliers, but GC is common. |
| Divinyl Sulfone | 77-77-0 | ≥98.0% | GC |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and the nature of the expected impurities.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound using a standard GC-MS system.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 5 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 50 µg/mL for analysis.
-
Prepare a blank sample containing only the solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at 15 °C/min.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
-
Data Analysis:
-
The purity is calculated as the peak area percentage from the total ion chromatogram (TIC).
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Purity Determination by Quantitative NMR (qNMR)
This protocol describes the determination of this compound purity using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.[10]
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[4]:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Qualitative Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the rapid screening of functional group impurities.
-
Sample Preparation:
-
Place a small drop of the liquid this compound directly onto the ATR crystal. Alternatively, for solid impurities, a KBr pellet can be prepared.
-
-
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for unexpected peaks that may indicate the presence of impurities with different functional groups (e.g., -OH from residual alcohol, C=O from oxidation byproducts).[7]
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the role of sulfones in a key synthetic reaction.
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Caption: Logical relationship of sulfones in the Julia-Kocienski olefination reaction.[11][12][13]
Conclusion
The purity assessment of synthesized this compound is a critical quality control step that ensures the reliability of subsequent research. This guide demonstrates that a multi-faceted approach utilizing GC-MS, qNMR, and FTIR provides a comprehensive understanding of the sample's purity. GC-MS offers excellent sensitivity for a broad range of volatile impurities, while qNMR provides highly accurate quantitative data without the need for response factor correction. FTIR serves as a rapid, qualitative tool for identifying the presence of functional group impurities. For routine purity checks where high accuracy is required, qNMR is a powerful technique. For the identification of unknown impurities, GC-MS is indispensable. By selecting the appropriate analytical method or a combination thereof, researchers can confidently proceed with their synthetic applications.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. ethz.ch [ethz.ch]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Divinyl Sulfone, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Julia olefination - Wikipedia [en.wikipedia.org]
- 13. preprints.org [preprints.org]
A Comparative Guide to Allylating Agents: Benchmarking Allyl Methyl Sulfone
For researchers, scientists, and professionals in drug development, the choice of an allylating agent is critical for the successful synthesis of complex molecules and pharmaceutical intermediates. The allyl group is a versatile functional handle, and its introduction requires careful consideration of reactivity, selectivity, and reaction conditions.[1] This guide provides an objective comparison of allyl methyl sulfone with other common allylating agents, supported by experimental data and detailed protocols.
Allylation reactions are fundamental carbon-carbon bond-forming transformations, with applications ranging from natural product synthesis to the late-stage functionalization of bioactive molecules.[1] The choice of the allylating agent influences the reaction's efficiency, the required catalyst system (or lack thereof), and the overall functional group tolerance.[2] This comparison focuses on providing a clear overview to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Comparative Performance of Allylating Agents
The selection of an allylating agent is often a trade-off between reactivity and stability. Highly reactive agents like allyl halides may offer rapid conversion but can suffer from poor selectivity and require stringent reaction conditions. Conversely, more stable agents like allyl sulfones and carbonates often require catalytic activation but provide greater control and broader functional group compatibility. The following table summarizes the performance of several common allylating agents in a representative nucleophilic substitution reaction.
Table 1: Performance Comparison of Common Allylating Agents
| Allylating Agent | Leaving Group | Typical Catalyst/Conditions | Relative Reactivity | Yield (%) | Selectivity (Regio-/Stereo-) | Key Advantages | Key Disadvantages |
| This compound | -SO₂Me | Base (e.g., K₂CO₃), Pd-catalyst | Moderate | 85-95% | High | Stable, solid, easy to handle, good for C, N, O-allylation.[3] | Requires activation, may require higher temperatures. |
| Allyl Bromide | -Br | Often uncatalyzed or with mild base | High | 70-90% | Variable | High reactivity, readily available. | Lachrymatory, less stable, prone to side reactions. |
| Allyl Chloride | -Cl | Often uncatalyzed or with mild base | High | 65-85% | Variable | Economical, high reactivity. | Volatile, less reactive than bromide, lachrymatory. |
| Allyl Tosylate | -OTs | Base (e.g., NaH, K₂CO₃) | High | 80-95% | High | Excellent leaving group, high yields.[4] | Often prepared in situ, can be unstable. |
| Allyl Acetate | -OAc | Pd-catalyst (e.g., Pd(PPh₃)₄) | Low-Moderate | 75-95% | Excellent | Stable liquid, excellent for stereospecific Pd-catalyzed reactions.[5] | Requires catalyst, acetate can be a competing nucleophile. |
| Allyl Carbonate | -OCO₂R | Pd-catalyst | Low-Moderate | 80-98% | Excellent | Stable, excellent for stereospecific Pd-catalyzed reactions.[5] | Requires catalyst, can generate CO₂. |
| Allyl Alcohol | -OH | Acid or Pd-catalyst | Low | 60-80% | Variable | Atom economical (water is the byproduct). | Poor leaving group, requires activation.[6] |
| Allylboronates | -B(OR)₂ | Lewis Acid or uncatalyzed | Moderate | 85-99% | High | Excellent for carbonyl allylation, high stereoselectivity.[7][8] | Substrate scope can be limited, reagent preparation. |
| Allylstannanes | -SnR₃ | Lewis Acid or radical initiator | Moderate | 70-90% | High | Versatile, good for radical reactions.[8] | Toxic tin byproducts, purification challenges. |
Note: Yields and selectivities are representative and can vary significantly based on the specific substrate, catalyst, and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for benchmarking performance. Below are representative protocols for allylation reactions using different classes of agents.
1. Palladium-Catalyzed C-Allylation using this compound
This protocol describes the allylation of a β-ketoester, a common carbon nucleophile.
-
Materials:
-
This compound (1.2 equiv)
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add ethyl 2-oxocyclopentanecarboxylate, this compound, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in anhydrous toluene.
-
Add the catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-allylated β-ketoester.
-
2. Asymmetric Allylation of an Aldehyde using an Allylboronate Ester
This protocol is representative of stereoselective carbonyl additions.[7]
-
Materials:
-
4-Nitrobenzaldehyde (1.0 equiv, 0.2 mmol)
-
Allylboronic acid pinacol ester (1.5 equiv, 0.3 mmol)
-
(R)-TRIP (chiral phosphoric acid catalyst, 5 mol%)[7]
-
Toluene (anhydrous, 1.0 mL)
-
-
Procedure:
-
To a flame-dried reaction vial under an argon atmosphere, add the chiral phosphoric acid catalyst, (R)-TRIP.
-
Add 4-nitrobenzaldehyde to the vial, followed by anhydrous toluene.
-
Add the allylboronic acid pinacol ester to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.[7]
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to yield the desired homoallylic alcohol.[7]
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Palladium-Catalyzed Allylation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
A Comparative Guide to the Reproducibility of Experiments Using Allyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allyl methyl sulfone with alternative compounds in chemical synthesis and biological applications. Experimental data, detailed protocols, and visual representations of key processes are presented to aid in the reproducible application of this versatile reagent.
Section 1: Synthesis of this compound and Alternatives
The synthesis of allyl sulfones can be achieved through various methods, each with distinct advantages regarding yield, reaction conditions, and substrate scope. Below is a comparison of common synthetic routes.
Comparative Data on Synthesis Methods
| Method | Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Dehydrative Cross-Coupling | Allylic Alcohols, Sodium Sulfinates | None | Dichloromethane | 25 | 8 | up to 94 | [1] |
| Metal-Free Multicomponent Reaction | Quinolines/Ketones, Sodium Sulfinates, Paraformaldehyde | Acetic Acid | Pressure Vessel | 120 | 2 | up to 93 | [2] |
| Palladium-Catalyzed C-S Coupling | Allylic Alcohols, Sodium Phenylsulfinate | Pd(OAc)₂, PPh₃, Et₃B | THF | rt | 0.5-1 | 90-96 | [3] |
| Radical Sulfonylation of M-B-H Adducts | Morita–Baylis–Hillman acetates, Thiosulfonates | Cs₂CO₃ | DMF | rt | 2-4 | 72-94 | [3] |
| Oxidation of Allyl Methyl Sulfide | Allyl Methyl Sulfide, Hydrogen Peroxide | Acetic Acid | - | - | - | - | [4] |
Note: Yields are reported for a range of substrates and may vary for the specific synthesis of this compound.
Experimental Protocol: General Synthesis of an Allyl Sulfone via Dehydrative Cross-Coupling
This protocol is adapted from a general method for the synthesis of allylic sulfones and can be modified for the synthesis of this compound.[1]
Materials:
-
Allyl alcohol
-
Sodium methanesulfinate
-
Dichloromethane (DCM)
Procedure:
-
To a solution of allyl alcohol (1.0 mmol) in dichloromethane (5 mL) is added sodium methanesulfinate (1.2 mmol).
-
The reaction mixture is stirred at room temperature (25 °C) for 8 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with water (10 mL) and extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Section 2: Application in Bioconjugation: this compound as a Michael Acceptor
Allyl sulfones are effective Michael acceptors for reaction with thiols, a property leveraged in bioconjugation to label proteins and peptides at cysteine residues. The stability and reactivity of the resulting thioether linkage are critical for the utility of these reagents.
Comparison with Other Thiol-Reactive Electrophiles
| Michael Acceptor | Thiol Adduct Stability | Reactivity | Key Advantages | Key Disadvantages | Reference(s) |
| Allyl Sulfone | Stable thioether bond. | Moderate reactivity. | Forms a stable, irreversible linkage. | Generally slower reaction rates compared to maleimides. | [4] |
| Divinyl Sulfone | Stable thioether bond. Can cross-link if both vinyl groups react. | Higher reactivity than mono-sulfones due to two electrophilic sites. | Can be used as a cross-linking agent. | Potential for undesired cross-linking. | [4] |
| Maleimide | Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability. | Very high reactivity with thiols at physiological pH. | Fast reaction kinetics and high specificity for thiols. | The resulting thioether bond can be reversible, especially in the presence of other thiols like glutathione. | [5] |
| Haloacetamide | Forms a highly stable, irreversible thioether bond. | Generally slower reaction rates compared to maleimides. | Produces a very stable conjugate. | Slower reaction kinetics may require longer incubation times or higher concentrations. | [5] |
Experimental Workflow for Thiol-Allyl Sulfone Bioconjugation
The following diagram illustrates a general workflow for the conjugation of a thiol-containing biomolecule (e.g., a cysteine-containing peptide) with an allyl sulfone derivative.
Caption: A general workflow for the bioconjugation of a thiol-containing molecule with an allyl sulfone reagent.
Section 3: Biological Activity of this compound in Mitigating Cisplatin-Induced Nephrotoxicity
This compound, a metabolite of garlic-derived compounds, has been shown to attenuate the nephrotoxicity induced by the chemotherapeutic agent cisplatin.[6] This protective effect is mediated through the inhibition of the ROS/MAPK/NF-κB signaling pathway.[6]
Signaling Pathway of Cisplatin-Induced Nephrotoxicity and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by cisplatin in renal cells and the points of intervention by this compound.
Caption: this compound (AMSO₂) mitigates cisplatin-induced kidney injury by inhibiting key signaling nodes.
Experimental Protocol: In Vitro Assessment of this compound's Protective Effect
This protocol outlines a general procedure to assess the protective effects of this compound against cisplatin-induced cytotoxicity in a renal cell line (e.g., HK-2).
Materials:
-
HK-2 human kidney proximal tubular epithelial cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Cisplatin
-
This compound (AMSO₂)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
ROS detection reagent (e.g., DCFH-DA)
-
Antibodies for Western blotting (e.g., anti-p-p65 NF-κB, anti-p-p38 MAPK)
Procedure:
-
Cell Culture: Culture HK-2 cells in appropriate medium until they reach 80-90% confluency.
-
Treatment: Pre-treat cells with various concentrations of AMSO₂ for a specified time (e.g., 2 hours). Then, co-treat with a cytotoxic concentration of cisplatin for a further period (e.g., 24 hours). Include appropriate controls (untreated, cisplatin only, AMSO₂ only).
-
Cell Viability Assay: Following treatment, assess cell viability using a standard assay according to the manufacturer's instructions.
-
ROS Measurement: To measure intracellular ROS levels, load cells with a fluorescent ROS indicator and measure fluorescence intensity using a plate reader or flow cytometer.
-
Western Blotting: Lyse the treated cells and perform Western blot analysis to determine the expression levels of key signaling proteins (e.g., phosphorylated forms of p65 NF-κB and p38 MAPK) to assess pathway inhibition.
This guide provides a foundational understanding of the synthesis, reactivity, and biological applications of this compound, offering a basis for reproducible and well-controlled experimentation. Researchers are encouraged to consult the cited literature for further details and specific experimental conditions.
References
- 1. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Allyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of allyl methyl sulfone, a key metabolite of garlic consumption. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs by presenting supporting experimental data, detailed protocols, and a clear comparison of method performance.
Introduction
This compound (AMSO₂), along with allyl methyl sulfide (AMS) and allyl methyl sulfoxide (AMSO), is a significant biomarker of garlic intake.[1][2] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, understanding the bioavailability of garlic-derived organosulfur compounds, and in drug development processes where garlic-based therapeutics are considered. The two primary analytical techniques employed for the quantification of such volatile and semi-volatile organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide will delve into the specifics of these two methods for the analysis of this compound and its related compounds.
Method Comparison
A summary of the quantitative performance of GC-MS for this compound and a representative HPLC-UV method for the structurally similar compound methylsulfonylmethane (MSM) is presented below. It is important to note that the HPLC method would require validation for the specific analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for this compound | High-Performance Liquid Chromatography (HPLC-UV) for Methylsulfonylmethane (MSM) |
| Instrumentation | High-Resolution Gas Chromatograph coupled to a Mass Spectrometer (HRGC-MS) | HPLC system with UV detector |
| Matrix | Human Urine | Pharmaceutical Dosage Forms |
| Linearity (R²) | 0.9986[3] | 0.999[4] |
| Limit of Detection (LOD) | 22.4 ng[1] | 0.88 µg/mL[4] |
| Limit of Quantification (LOQ) | 78.6 ng[1] | 2.67 µg/mL[4] |
| Quantification Technique | Stable Isotope Dilution Assay (SIDA)[1][3] | External Standard Calibration[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
This method is adapted from the validated protocol for the quantification of this compound in human urine.[1]
Sample Preparation (Human Urine):
-
To a urine sample, add a known amount of deuterated internal standard (²H₃-AMSO₂).
-
Perform solvent-assisted flavor evaporation (SAFE) to isolate the volatile and semi-volatile compounds.
-
Extract the aqueous distillate with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume for GC-MS analysis.
GC-MS Conditions:
-
Gas Chromatograph: High-Resolution Gas Chromatograph (HRGC).
-
Column: DB-FFAP capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Cold-on-column injection.
-
Oven Temperature Program: Isothermal at 40°C for 2 min, then ramp to 240°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: m/z 120 for this compound and m/z 123 for ²H₃-AMSO₂.[3]
Quantification:
Quantification is achieved using a stable isotope dilution assay (SIDA), where the ratio of the peak area of the analyte to the peak area of the isotopically labeled internal standard is used to determine the concentration from a calibration curve.[1][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Methylsulfonylmethane (MSM)
The following protocol is a validated method for the quantification of methylsulfonylmethane (MSM), a compound structurally similar to this compound, and serves as a representative HPLC-UV method.[4] Adaptation and validation would be necessary for the analysis of this compound.
Sample Preparation (Pharmaceutical Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.
-
Dissolve the powder in a suitable diluent (e.g., a mixture of buffer and acetonitrile).
-
Sonicate to ensure complete dissolution.
-
Dilute to a known volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent C18 (150 x 4.6 mm, 5.0 µm).[4]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid buffer (pH 3.0) and acetonitrile (60:40 v/v).[4]
-
Flow Rate: 0.9 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
Quantification:
Quantification is performed using an external standard calibration curve prepared from a series of standard solutions of known concentrations.
Visualizations
GC-MS Experimental Workflow
HPLC-UV Experimental Workflow for MSM
Metabolism and Analysis Pathway
References
- 1. scribd.com [scribd.com]
- 2. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Peer-reviewed studies validating the use of allyl methyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allyl methyl sulfone with alternative organosulfur compounds, focusing on its efficacy and mechanisms of action in various biological applications. The information presented is collated from peer-reviewed studies to support research and drug development endeavors.
I. Inhibition of Cytochrome P450 2E1 (CYP2E1)
This compound is a metabolite of garlic-derived compounds and has demonstrated significant inhibitory activity against CYP2E1, an enzyme involved in the metabolism of various xenobiotics and known for its role in activating procarcinogens and contributing to oxidative stress.
Comparative Efficacy in CYP2E1 Inhibition
A comparative study of diallyl sulfide (DAS) and its analogs revealed that allyl methyl sulfide exhibits potent inhibitory activity against CYP2E1. The data below summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) for allyl methyl sulfide and its precursor, diallyl sulfide.
| Compound | Ki (μM) | IC50 (μM) | Inhibition Type |
| This compound | 4.4 | 11.4 | Competitive |
| Diallyl Sulfide (DAS) | 6.3 | 17.3 | Competitive |
Lower Ki and IC50 values indicate greater inhibitory potency.
The data clearly indicates that this compound is a more potent competitive inhibitor of CYP2E1 than diallyl sulfide[1][2][3]. This enhanced efficacy, coupled with potentially lower toxicity, positions this compound as a promising candidate for further investigation in contexts where CYP2E1 inhibition is desirable, such as mitigating drug-induced liver injury or reducing the activation of certain carcinogens.
Experimental Protocol: CYP2E1 Inhibition Assay
The inhibitory effects of this compound and diallyl sulfide on CYP2E1 activity were determined using liver microsomes. The following protocol is a summary of the methodology typically employed in such studies[1][2][4][5]:
-
Microsome Preparation: Liver microsomes from a suitable animal model (e.g., acetone-induced rats) are prepared by differential centrifugation.
-
Incubation: The reaction mixture contains liver microsomes, a phosphate buffer, a specific CYP2E1 substrate (e.g., p-nitrophenol), and varying concentrations of the inhibitor (this compound or diallyl sulfide).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Quantification: The rate of product formation (e.g., p-nitrocatechol from p-nitrophenol) is measured spectrophotometrically.
-
Data Analysis: Kinetic parameters (Ki and IC50) are determined by analyzing the inhibition data using appropriate models, such as Michaelis-Menten kinetics and Dixon plots.
II. Attenuation of Cisplatin-Induced Nephrotoxicity
Cisplatin is a potent chemotherapeutic agent, but its use is often limited by severe nephrotoxicity. Organosulfur compounds are being investigated for their potential to mitigate this side effect. Diallyl trisulfide (DATS), a major component of garlic oil, and its primary active metabolite, this compound, have shown protective effects against cisplatin-induced kidney damage[6][7].
Mechanism of Action: The ROS/MAPK/NF-κB Pathway
This compound is believed to exert its nephroprotective effects by modulating the reactive oxygen species (ROS)/mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway. Cisplatin induces oxidative stress by increasing ROS production, which in turn activates the MAPK and NF-κB pathways, leading to inflammation and apoptosis in renal tubular cells. This compound, as an antioxidant, can scavenge ROS, thereby inhibiting the downstream inflammatory cascade.
Caption: Signaling pathway of cisplatin-induced nephrotoxicity and the inhibitory role of this compound.
Comparative Data: Diallyl Trisulfide (Metabolized to this compound) vs. Control
A study investigating the effects of DATS in a mouse model of cisplatin-induced nephrotoxicity provided the following data. Since this compound is the most abundant and persistent metabolite of DATS, these results are indicative of its in vivo efficacy.
| Parameter | Control | Cisplatin | Cisplatin + DATS |
| BUN (mg/dL) | ~25 | ~150 | ~75 |
| Creatinine (mg/dL) | ~0.2 | ~1.2 | ~0.6 |
| TNF-α (pg/mL) | ~20 | ~80 | ~40 |
| IL-6 (pg/mL) | ~10 | ~60 | ~30 |
Values are approximate, based on graphical data from the cited study.
The data demonstrates that treatment with DATS significantly ameliorated the cisplatin-induced increases in serum blood urea nitrogen (BUN) and creatinine, key markers of kidney dysfunction. Furthermore, DATS treatment reduced the levels of pro-inflammatory cytokines TNF-α and IL-6[6].
Experimental Protocol: Cisplatin-Induced Nephrotoxicity Model
The following is a generalized protocol for inducing and assessing cisplatin nephrotoxicity in a mouse model, as described in the literature[6][7]:
-
Animal Model: Male mice (e.g., C57BL/6) are used.
-
Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) is administered.
-
Treatment: The test compound (e.g., DATS) is administered, often prior to or concurrently with the cisplatin injection.
-
Sample Collection: Blood and kidney tissue samples are collected at a predetermined time point (e.g., 72 hours) after cisplatin administration.
-
Biochemical Analysis: Serum levels of BUN and creatinine are measured.
-
Histopathological Analysis: Kidney sections are stained with hematoxylin and eosin (H&E) to assess tissue damage.
-
Immunohistochemistry and Western Blot: Expression of inflammatory and apoptotic markers (e.g., NF-κB, caspases) is analyzed in kidney tissue.
III. Antioxidant and Other Bioactivities
This compound is one of several organosulfur compounds derived from garlic that contribute to its overall biological activity. While direct comparative antioxidant studies focusing specifically on this compound are limited, the antioxidant properties of garlic and its constituent sulfides and disulfides are well-documented.
General Comparison of Organosulfur Compounds
-
Diallyl Trisulfide (DATS): Often considered one of the most potent antioxidant and anticancer compounds in garlic oil. It is a precursor to this compound in vivo[6][8].
-
Diallyl Disulfide (DADS): Also possesses significant antioxidant and chemopreventive properties, though generally considered less potent than DATS[8].
-
Diallyl Sulfide (DAS): The parent compound for many other organosulfur compounds, it exhibits antioxidant and CYP2E1 inhibitory effects, but is less potent than this compound in the latter[1][2][3].
The general trend for some biological activities, such as antifungal and antioxidant effects, appears to be: DATS > DADS > DAS. As a stable and persistent metabolite, this compound likely plays a crucial role in mediating the sustained therapeutic effects observed after the consumption of garlic or its extracts.
Experimental Protocol: In Vitro Antioxidant Assays
Several methods are used to assess the antioxidant capacity of organosulfur compounds in vitro:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is measured spectrophotometrically[9][10][11][12][13].
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation[10][13].
-
CUPRAC (CUPric Reducing Antioxidant Capacity) Assay: This assay is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by antioxidants[9][11][12].
These assays provide a quantitative measure of the antioxidant potential of a compound, allowing for the comparison of different organosulfur compounds under controlled laboratory conditions.
Conclusion
This compound stands out as a promising bioactive compound with several validated activities. Its superior potency as a CYP2E1 inhibitor compared to its precursor, diallyl sulfide, and its role as the key active metabolite in the attenuation of cisplatin-induced nephrotoxicity by diallyl trisulfide, highlight its therapeutic potential. While more direct comparative studies are needed to fully elucidate its efficacy against a broader range of alternatives for various applications, the existing peer-reviewed data strongly supports its continued investigation in drug development and as a key component of the health benefits associated with garlic consumption. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the use of this compound in their specific areas of interest.
References
- 1. Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of some organosulfur compounds in vitro: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Allyl methyl sulfone
Essential Safety and Handling Guide for Allyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 16215-14-8). Adherence to these procedures is paramount to ensure personal safety and environmental protection in the laboratory.
Hazard Profile
This compound is classified as a skin sensitizer.[1] Repeated or prolonged contact may cause an allergic skin reaction. It is also a combustible liquid. While comprehensive toxicological data is limited, it is prudent to handle this compound with care, assuming it may have other potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving is required. Use a chemical-resistant inner glove followed by an outer glove. While specific permeation data for this compound is not available, Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged or direct contact, heavyweight Butyl rubber or Viton gloves should be considered.[2][3][4] Immediately replace gloves if they become contaminated. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Skin and Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls (e.g., Tyvek) should be worn over the lab coat.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Pre-Operational Checks:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare a designated waste container for this compound.
- Have a chemical spill kit readily available.
2. Handling Procedure:
- Conduct all manipulations of this compound within a chemical fume hood.
- Wear the appropriate PPE as detailed in the table above.
- When transferring the liquid, do so slowly and carefully to avoid splashing.
- Keep containers of this compound closed when not in use.
- Avoid contact with skin, eyes, and clothing.
3. Post-Handling:
- Decontaminate the work area with an appropriate solvent (e.g., ethanol) followed by soap and water.
- Properly dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm if necessary.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area until it has been cleared by trained personnel.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
1. Waste Segregation:
- Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
- Do not mix this waste with other waste streams, particularly acidic waste, as this could potentially release toxic gases.[6]
2. Container Labeling:
- The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8][9] Do not pour this compound down the drain.[8]
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Personal Protective Equipment for handling this compound.
References
- 1. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. kamatlab.com [kamatlab.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
